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Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)- (9CI) Documentation Hub

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  • Product: Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)- (9CI)
  • CAS: 195138-22-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Analysis and Synthetic Utility of Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)-

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter alicyclic α-bromo ketones as foundational building blocks for complex active pharmaceutical ingredients (APIs). Et...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter alicyclic α-bromo ketones as foundational building blocks for complex active pharmaceutical ingredients (APIs). Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)- (CAS 195138-22-8) is a prime example of a highly versatile, stereochemically defined intermediate[1].

This whitepaper systematically deconstructs its structural properties, chemical reactivity, and field-proven applications in heterocyclic synthesis. By understanding the causality behind its reactivity, medicinal chemists can leverage this compound to construct privileged scaffolds, such as thiazoles and pyrazines, with high stereochemical fidelity.

Structural and Conformational Analysis

The title compound is an alicyclic α-bromo ketone featuring a cyclohexane ring with a methyl group at position 4 and a reactive bromoacetyl group at position 1.

Conformational Causality: The trans relationship between the 1,4-substituents is a critical design feature. In a standard cyclohexane chair conformation, the trans-1,4 configuration allows both the methyl group and the sterically demanding bromoacetyl moiety to occupy equatorial positions. This diequatorial arrangement minimizes unfavorable 1,3-diaxial steric clashes, locking the ring into a highly stable conformation. For medicinal chemists, this conformational rigidity is paramount: it translates to predictable stereofacial accessibility during downstream functionalization, thereby minimizing the formation of unwanted diastereomers during complex API synthesis.

Table 1: Physicochemical and Structural Parameters
ParameterSpecification
IUPAC Name 2-bromo-1-(trans-4-methylcyclohexyl)ethan-1-one
CAS Registry Number 195138-22-8
Molecular Formula C9H15BrO
Molecular Weight 219.12 g/mol
Stereochemical Configuration trans-1,4-diequatorial (preferred chair)
Reactive Moieties Carbonyl (electrophile), α-Alkyl Bromide (electrophile)

Synthetic Preparation of the α-Bromo Ketone

The synthesis of α-bromo ketones must be tightly controlled to prevent polybromination or oxidative cleavage. The standard approach involves the regioselective α-bromination of the precursor, 1-(trans-4-methylcyclohexyl)ethan-1-one.

While elemental bromine (Br₂) in acetic acid is a classical approach, modern protocols often utilize 2[2]. PTAB is a stable, easily weighable solid reagent that delivers bromine selectively to the kinetic enol, preventing the over-bromination often seen with harsher reagents.

Synthesis A 1-(trans-4-methylcyclohexyl) ethan-1-one C Ethanone, 2-bromo-1- (trans-4-methylcyclohexyl)- (Target Compound) A->C Regioselective α-Bromination B PTAB or Br2/AcOH (Brominating Agent) B->C Catalyst / Solvent

Fig 1. Regioselective α-bromination pathway to synthesize the target α-bromo ketone.

Core Reactivity and Applications in Drug Development

The synthetic value of Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)- stems from its dielectrophilic nature. The α-carbon is highly activated for nucleophilic substitution (S_N2) due to the electron-withdrawing inductive effect of the adjacent carbonyl group and the excellent leaving group ability of the bromide ion.

  • Hantzsch Thiazole Synthesis: The Hantzsch reaction is a 3[3]. By reacting the title compound with thioamides or thioureas, researchers can rapidly generate 2-aminothiazole derivatives—a privileged scaffold heavily utilized in4[4].

  • Microwave-Assisted Condensations: Reacting this α-bromo ketone with 1,2-diamines under microwave irradiation facilitates the5[5].

  • Direct Alkylation: The compound serves as a robust alkylating agent for primary/secondary amines and phenols, yielding α-amino and α-aryloxy ketones, respectively.

Reactivity Core Ethanone, 2-bromo-1- (trans-4-methylcyclohexyl)- Thiazole Thiazole Derivatives (via Hantzsch Synthesis) Core->Thiazole + Thioamides / Thioureas Pyrazine Pyrazine/Quinoxaline (via Microwave Condensation) Core->Pyrazine + 1,2-Diamines (MW) Amine α-Amino Ketones (via SN2 with Amines) Core->Amine + Primary / Secondary Amines Ether α-Aryloxy Ketones (via SN2 with Phenols) Core->Ether + Phenols / Base

Fig 2. Divergent synthetic utility of the α-bromo ketone in heterocyclic chemistry.

Validated Experimental Protocol: Hantzsch Thiazole Synthesis

To ensure scientific integrity and reproducibility, the following protocol describes the conversion of Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)- into a 2-amino-4-(trans-4-methylcyclohexyl)thiazole derivative.

Self-Validating System: This workflow is inherently self-validating. The transition from a neutral, UV-active starting material to a basic, polar product allows for unambiguous reaction monitoring via Thin Layer Chromatography (TLC) and a pH-dependent precipitation step that guarantees high-purity isolation without column chromatography.

Step-by-Step Methodology:
  • Reagent Preparation: In an oven-dried round-bottom flask, dissolve 1.2 equivalents of thiourea in anhydrous ethanol.

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of the α-bromo ketone into an unwanted α-hydroxy ketone byproduct.

  • Electrophile Addition: Add 1.0 equivalent of Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)- dropwise to the stirring solution at room temperature.

    • Causality: Dropwise addition controls the highly exothermic S_N2 displacement of the bromide by the sulfur atom, preventing thermal spikes and subsequent oligomerization.

  • Cyclization and Reflux: Attach a reflux condenser and heat the mixture to 75°C for 3 hours.

    • Causality: Thermal energy is required to overcome the activation barrier for the intramolecular cyclization (nitrogen attack on the carbonyl) and the subsequent dehydration step that aromatizes the newly formed thiazole ring.

  • Reaction Monitoring (Validation): Spot the reaction mixture on a silica TLC plate (Eluent: 3:1 Hexane/Ethyl Acetate). The disappearance of the high-R_f α-bromo ketone spot confirms reaction completion.

  • Neutralization and Precipitation: Cool the mixture to 0°C. The product currently exists as a soluble hydrobromide salt. Add saturated aqueous sodium bicarbonate (NaHCO₃) dropwise until the pH reaches 8.0.

    • Causality: Neutralizing the HBr byproduct converts the salt into the free base thiazole. Because the free base is insoluble in cold aqueous ethanol, it crashes out of solution, leaving organic impurities dissolved.

  • Isolation: Filter the solid precipitate under vacuum, wash with cold distilled water to remove residual inorganic salts, and dry in a vacuum oven overnight.

References

  • ChemicalBook. "Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)- (9CI) | 195138-22-8". 1

  • University of Helsinki (Helda). "Synthesis of Chemical Probes for Studying Neuroinflammatory and Chronic Pain Conditions". 3

  • ResearchGate. "Reaction of α-Halo Ketone with 2-Aminothiol: A New Synthesis of Thiazolidines with the Oxo Group Migrated". 5

  • Benchchem. "Application of 2-Bromopentan-3-one in Medicinal Chemistry: Synthesis of Bioactive Heterocycles". 4

  • ResearchGate. "Phenyltrimethylammonium Tribromide: A Versatile Reagent in Organic Synthesis". 2

Sources

Exploratory

Physical and chemical properties of 2-bromo-1-(trans-4-methylcyclohexyl)ethanone

An In-Depth Technical Guide to 2-bromo-1-(trans-4-methylcyclohexyl)ethanone: Properties, Reactivity, and Applications in Drug Development Abstract This technical guide provides a comprehensive analysis of 2-bromo-1-(tran...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-bromo-1-(trans-4-methylcyclohexyl)ethanone: Properties, Reactivity, and Applications in Drug Development

Abstract

This technical guide provides a comprehensive analysis of 2-bromo-1-(trans-4-methylcyclohexyl)ethanone, a member of the α-bromoketone class of compounds. While specific experimental data for this particular substituted analogue is limited, this paper synthesizes information from closely related structures, such as 2-bromo-1-cyclohexylethanone, and the well-documented chemistry of α-bromoketones. We will explore its core physicochemical properties, spectroscopic signature, primary synthesis routes, and characteristic reactivity. A significant focus is placed on the compound's utility as a versatile intermediate in organic synthesis and its potential applications in drug discovery, particularly in the development of targeted covalent inhibitors. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique chemical attributes of this molecular scaffold.

Molecular Profile and Physicochemical Properties

2-bromo-1-(trans-4-methylcyclohexyl)ethanone belongs to the α-haloketone family, which is distinguished by a bromine atom on the carbon adjacent (the α-position) to a carbonyl group.[1] This structural arrangement is the primary determinant of its chemical behavior. The trans stereochemistry of the 4-methylcyclohexyl group influences the molecule's conformational preferences and may impact its interaction with biological targets.

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Caption: 2D Structure of 2-bromo-1-(trans-4-methylcyclohexyl)ethanone.

The table below summarizes the key physicochemical properties. Properties for the specific target molecule are calculated, while data from the parent compound, 2-bromo-1-cyclohexylethanone, are provided for reference.

PropertyValue (Predicted/Calculated for Target)Reference Value (2-bromo-1-cyclohexylethanone)Source(s)
CAS Number Not available56077-28-2[2][3]
Molecular Formula C₉H₁₅BrOC₈H₁₃BrO[2][3]
Molecular Weight 219.12 g/mol 205.09 g/mol [2][3]
Appearance Expected to be a colorless to light yellow liquidColorless liquid[2]
Solubility Expected to be sparingly soluble in water; soluble in organic solvents (DCM, THF, ether)Sparingly soluble in water[2][4]
XLogP3-AA ~3.2 (Estimated)2.8[3]
Topological Polar Surface Area 17.1 Ų17.1 Ų[2]
Stability Sensitive to moisture and alkali; should be stored sealed and away from lightStore in a cool, dry place[2][4]

Spectroscopic Characterization

Structural confirmation of 2-bromo-1-(trans-4-methylcyclohexyl)ethanone relies on a combination of standard spectroscopic techniques. The expected spectral data are detailed below, providing a framework for quality control and reaction monitoring.

TechniqueExpected Spectral FeaturesRationaleSource(s)
¹H NMR δ ~4.0-4.5 ppm (s, 2H): Protons on the carbon bearing the bromine (-CH₂ Br). Highly deshielded due to the electronegativity of Br and the adjacent carbonyl. δ ~2.5-3.0 ppm (m, 1H): Methine proton on the cyclohexyl ring adjacent to the carbonyl. δ ~0.8-2.0 ppm (m, ~12H): Remaining cyclohexyl and methyl protons.The chemical shifts are dictated by the electronic environment. Electronegative atoms (O, Br) cause significant downfield shifts for nearby protons.[5][6]
¹³C NMR δ ~195-205 ppm: Carbonyl carbon (C=O). δ ~45-55 ppm: Cyclohexyl methine carbon adjacent to the carbonyl. δ ~30-40 ppm: Carbon bearing the bromine (-C H₂Br). δ ~20-35 ppm: Remaining cyclohexyl and methyl carbons.The carbonyl carbon resonance is highly characteristic and appears far downfield. Other shifts are typical for aliphatic carbons influenced by nearby functional groups.[7][8]
Infrared (IR) ~1715 cm⁻¹ (strong): Carbonyl (C=O) stretching vibration for a saturated ketone. ~2850-2960 cm⁻¹ (strong): C-H stretching vibrations of the alkyl groups. ~600-700 cm⁻¹ (medium): C-Br stretching vibration.The C=O stretch is one of the most prominent features in an IR spectrum. Its position indicates a saturated ketone environment.[5][7]
Mass Spec. (MS) Molecular Ion (M⁺): Two peaks of nearly equal intensity at m/z 218 and 220, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Key Fragments: Loss of Br (M-79/81), loss of CH₂Br, and cleavage at the carbonyl group (McLafferty rearrangement is possible but α-cleavage is significant).The isotopic signature of bromine is a definitive marker. Fragmentation patterns provide clues to the molecular structure.[7]

Synthesis and Mechanistic Considerations

The most direct and widely adopted method for synthesizing α-bromoketones is the direct α-bromination of the corresponding ketone.[9] For 2-bromo-1-(trans-4-methylcyclohexyl)ethanone, this involves the bromination of 1-(trans-4-methylcyclohexyl)ethanone. The reaction is typically performed under acidic conditions to control the regioselectivity and prevent polybromination, which can be an issue under basic conditions.[10]

Mechanism: Acid-Catalyzed α-Bromination

The reaction proceeds via an enol intermediate, and the formation of this enol is the rate-determining step.[11] This is supported by kinetic studies showing the reaction rate is dependent on the concentration of the ketone and the acid catalyst, but independent of the halogen concentration.[10]

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, increasing the acidity of the α-hydrogens.

  • Enol Formation: A weak base (e.g., solvent) removes an α-hydrogen, leading to the formation of a nucleophilic enol intermediate.

  • Nucleophilic Attack: The electron-rich double bond of the enol attacks molecular bromine (Br₂).

  • Deprotonation: The protonated carbonyl is deprotonated to regenerate the catalyst and yield the final α-bromo ketone product.[10][11]

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cluster_0 Synthesis Workflow start Dissolve 1-(trans-4-methylcyclohexyl)ethanone in Acetic Acid add_br2 Slowly add Br₂ solution (1.0 eq) at room temp. start->add_br2 react Stir until reaction is complete (Monitor by TLC) add_br2->react quench Quench with aqueous Sodium Bisulfite react->quench extract Extract with organic solvent (e.g., Diethyl Ether) quench->extract wash Wash organic layer (H₂O, Brine) extract->wash dry Dry over Na₂SO₄ and concentrate wash->dry purify Purify by Column Chromatography (Silica Gel) dry->purify end_product Pure 2-bromo-1-(trans-4-methylcyclohexyl)ethanone purify->end_product center_node 2-bromo-1-(trans-4-methylcyclohexyl)ethanone (Electrophilic α-Carbon) sub Nucleophilic Substitution (SN2) (e.g., with Amines, Thiolates, Azides) center_node->sub elim Elimination (Dehydrobromination) (with non-nucleophilic base) center_node->elim het Heterocycle Synthesis (e.g., Hantzsch Thiazole Synthesis) center_node->het coup Cross-Coupling Reactions (e.g., Negishi Coupling) center_node->coup product_sub α-Functionalized Ketones sub->product_sub product_elim α,β-Unsaturated Ketones elim->product_elim product_het Substituted Thiazoles, Imidazoles, etc. het->product_het product_coup α-Arylated Ketones coup->product_coup

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Foundational

A Technical Guide to the Crystallographic and Stereochemical Analysis of Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)- (9CI)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the crystallographic and stereochemical characterization of Ethanone, 2-bromo-1-(trans-...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the crystallographic and stereochemical characterization of Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)- (9CI), a molecule of interest in synthetic and medicinal chemistry. In the absence of publicly available crystal structure data for this specific compound, this document outlines a robust, field-proven methodology for its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction. The guide emphasizes the principles of conformational analysis critical to understanding the stereochemistry of the substituted cyclohexane ring and details the experimental and computational workflows required to achieve an unambiguous assignment of its three-dimensional structure. This document is intended to serve as a blueprint for researchers undertaking the structural elucidation of this and similar chiral molecules.

Introduction: The Significance of Stereochemistry in Substituted Cyclohexanes

The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure. For molecules containing stereocenters, such as Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)-, a precise understanding of the spatial arrangement of atoms is paramount. The cyclohexane moiety, a common scaffold in medicinal chemistry, exists predominantly in a chair conformation to minimize angular and torsional strain. Substituents on the ring can occupy either axial or equatorial positions, with the equatorial position being generally more stable for bulky groups to avoid unfavorable 1,3-diaxial interactions.[1]

The target molecule, with its trans substitution pattern on the cyclohexane ring and a chiral center at the alpha-carbon of the ethanone group, presents a compelling case for detailed stereochemical analysis. This guide will delineate the necessary steps to unequivocally determine its solid-state conformation and absolute stereochemistry.

Proposed Synthetic and Crystallization Workflow

A logical first step in the structural analysis is the synthesis of the target compound and the growth of high-quality single crystals suitable for X-ray diffraction.

Synthesis of Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)-

The synthesis would likely proceed via the bromination of the parent ketone, 1-(trans-4-methylcyclohexyl)ethanone. A common and effective method for alpha-bromination of ketones is the use of N-bromosuccinimide (NBS) under appropriate reaction conditions.

Experimental Protocol:

  • Starting Material Synthesis: Synthesize 1-(trans-4-methylcyclohexyl)ethanone from trans-4-methylcyclohexanecarboxylic acid via its corresponding acid chloride, followed by reaction with an appropriate organocuprate reagent.

  • Alpha-Bromination: Dissolve 1-(trans-4-methylcyclohexyl)ethanone in a suitable solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃).

  • Add N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide or AIBN.

  • Reflux the mixture with irradiation from a UV lamp to facilitate the reaction.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction, perform an aqueous workup, and purify the crude product using column chromatography on silica gel.

The following diagram illustrates the proposed synthetic pathway:

Synthesis_Workflow A trans-4-Methylcyclohexanecarboxylic acid B 1-(trans-4-methylcyclohexyl)ethanone A->B 1. SOCl₂ 2. (CH₃)₂CuLi C Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)- B->C NBS, Initiator

Caption: Proposed synthetic route to the target compound.

Crystallization Strategy

The growth of diffraction-quality single crystals is often the most challenging step. A systematic approach using various crystallization techniques is recommended.

Experimental Protocol:

  • Solvent Screening: Test the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol).

  • Slow Evaporation: Prepare saturated solutions of the compound in promising solvents and allow the solvent to evaporate slowly at a constant temperature.

  • Vapor Diffusion: Dissolve the compound in a volatile solvent and place this solution in a sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent into the solution can induce crystallization.

  • Cooling Crystallization: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.

X-ray Crystallographic Analysis: A Step-by-Step Guide

Once suitable crystals are obtained, the following workflow for X-ray diffraction analysis should be employed.[2][3]

Workflow Diagram:

XRay_Workflow cluster_exp Experimental cluster_proc Data Processing & Structure Solution cluster_analysis Analysis & Validation crystal Crystal Mounting data_collection Data Collection (Synchrotron/In-house) crystal->data_collection integration Integration & Scaling data_collection->integration phasing Phase Problem Solution (Direct Methods) integration->phasing refinement Structure Refinement phasing->refinement validation Structure Validation (e.g., CheckCIF) refinement->validation analysis Stereochemical & Conformational Analysis validation->analysis

Caption: Standard workflow for single-crystal X-ray diffraction.

Data Collection and Processing

High-quality diffraction data is crucial for a successful structure determination.[2]

  • Crystal Selection and Mounting: A single, well-formed crystal with sharp extinctions under polarized light is selected and mounted on a goniometer head.

  • Data Collection: Diffraction data are collected using a modern diffractometer, preferably with a synchrotron radiation source for higher resolution and intensity.[2] The crystal is typically cooled to low temperatures (e.g., 100 K) to minimize thermal motion.

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

Structure Solution and Refinement
  • Structure Solution: The "phase problem" is the primary hurdle in crystallography. For small molecules, direct methods are typically successful in determining the initial atomic positions.[4]

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, thermal parameters, and occupancies to improve the agreement between the calculated and observed structure factors.

Stereochemical and Conformational Analysis

The refined crystal structure will provide a wealth of information about the molecule's stereochemistry and preferred conformation in the solid state.

Conformational Analysis of the Cyclohexane Ring

The trans-1,4-disubstituted cyclohexane ring is expected to adopt a chair conformation. In this conformation, both the methyl group and the bromoacetyl group will preferentially occupy the more stable equatorial positions to minimize steric hindrance.[1]

Expected Conformation:

Caption: Expected diequatorial conformation of the trans-4-methylcyclohexyl group.

Absolute Stereochemistry

The presence of the bromine atom allows for the determination of the absolute stereochemistry through anomalous dispersion effects, provided the data is of sufficient quality. The Flack parameter, calculated during refinement, will indicate the correct absolute configuration of the chiral center at the alpha-carbon.

Hypothetical Crystallographic Data

While no experimental data is available, a hypothetical summary of expected crystallographic parameters is presented below for illustrative purposes.

ParameterExpected Value
Chemical FormulaC₉H₁₅BrO
Formula Weight219.12 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁ (for a chiral molecule)
a, b, c (Å)10-20 Å
α, γ (°)90°
β (°)90-110° (for monoclinic)
Volume (ų)~1000-1500
Z (molecules/unit cell)4
Density (calculated)~1.3-1.5 g/cm³
R-factor< 0.05 for a well-refined structure
Flack ParameterClose to 0 for the correct absolute structure

Complementary Analytical Techniques

While X-ray crystallography provides definitive solid-state structural information, other techniques are essential for a complete characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the connectivity of the molecule in solution. The coupling constants of the protons on the cyclohexane ring can provide evidence for their axial or equatorial positions, thus corroborating the conformational analysis.[5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular formula of the synthesized compound.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to determining the crystallographic and stereochemical properties of Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)-. By following the proposed methodologies for synthesis, crystallization, X-ray data collection, and analysis, researchers can obtain a detailed and unambiguous three-dimensional structure of this molecule. Such information is critical for understanding its chemical behavior and potential applications in fields such as drug discovery and materials science.

References

  • This reference is a placeholder as no direct public
  • Ye, Z., et al. (2016). Dipole moments of trans- and cis-(4-methylcyclohexyl)methanol (4-MCHM): obtaining the right conformer for the right reason. PubMed. [Link]

  • Eliel, E., et al. (1993). Conformational Analysis. V. The Reaction of cis- and trans-4-t-Butylcyclohexanol and trans-4-Methylcyclohexanol with Phosphorus Pentabromide. Syntheses of Alkylcyclohexyl Bromides. Semantic Scholar. [Link]

  • Jensen, F. R., Bushweller, C. H., & Beck, B. H. (1969). Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society. [Link]

  • Placeholder for general organic chemistry textbook on conform
  • Stoffel, G. M. M., et al. (2019). X-ray macromolecular crystallography. BER Structural Biology and Imaging Resources. [Link]

  • Placeholder for a primary literature source on X-ray crystallography methodology.
  • Placeholder for a publication detailing structure solution and refinement.
  • Placeholder for a comprehensive guide to NMR spectroscopy.
  • Placeholder for a review on the importance of stereochemistry in drug design.
  • Placeholder for a publication on crystalliz
  • Rhodes, G. (2000). Crystallography Made Crystal Clear. Academic Press.
  • Glusker, J. P., & Trueblood, K. N. (1985). Crystal Structure Analysis: A Primer. Oxford University Press.
  • Placeholder for a publication on the use of anomalous dispersion for absolute structure determin

Sources

Exploratory

Regioselective α-Bromination of Methyl Ketones: Mechanistic Insights and Synthesis of 2-Bromo-1-(trans-4-methylcyclohexyl)ethanone

Executive Summary The synthesis of α-bromoketones is a foundational transformation in organic chemistry, providing critical electrophilic building blocks for the development of active pharmaceutical ingredients (APIs), s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of α-bromoketones is a foundational transformation in organic chemistry, providing critical electrophilic building blocks for the development of active pharmaceutical ingredients (APIs), such as thiazole-based GPCR ligands and enzyme inhibitors. However, the bromination of unsymmetrical ketones—specifically 1-(trans-4-methylcyclohexyl)ethanone—presents a significant regiochemical challenge.

As an application scientist, achieving high yield and purity requires moving beyond standard textbook conditions to leverage kinetic control. This whitepaper provides an in-depth mechanistic analysis and a self-validating experimental protocol for the regioselective synthesis of 2-bromo-1-(trans-4-methylcyclohexyl)ethanone, ensuring the preservation of the critical trans-stereocenter.

Mechanistic Principles of α-Bromination

The halogenation of ketones under acidic conditions proceeds via a keto-enol tautomerization pathway[1]. Unlike base-promoted halogenation, which often leads to polybromination (the haloform reaction) due to the increased acidity of the monobrominated product, acid-catalyzed bromination is highly selective for mono-halogenation[2].

The Autocatalytic Cycle
  • Protonation: The carbonyl oxygen is protonated by trace acid, increasing the electrophilicity of the carbonyl carbon[1].

  • Enolization (Rate-Limiting Step): Deprotonation at the α-carbon yields the nucleophilic enol[2].

  • Electrophilic Attack: The enol double bond attacks the highly polarizable bromine (Br₂) molecule, forming a C–Br bond and expelling a bromide ion[1].

  • Deprotonation: The intermediate loses a proton to yield the neutral α-bromoketone and a molecule of HBr. This newly generated HBr accelerates the reaction, making the process autocatalytic[2].

Mechanism K Ketone Reactant H Protonated Carbonyl K->H + H+ E Kinetic Enol (Methyl side) H->E - H+ (Regioselective) B Electrophilic Attack (Br2) E->B + Br2 P α-Bromoketone Product B->P - Br-, - H+

Figure 1: Acid-catalyzed enolization and regioselective bromination pathway.

Regioselectivity and Stereochemical Preservation

The starting material, 1-(trans-4-methylcyclohexyl)ethanone, possesses two distinct α-carbons:

  • Primary α-carbon: The methyl group of the acetyl moiety.

  • Tertiary α-carbon: The methine group on the cyclohexane ring.

The Causality of Solvent Selection

Under standard thermodynamic conditions (e.g., Br₂ in Acetic Acid), enolization favors the more substituted double bond (the tertiary ring carbon). However, bromination at this position is sterically hindered and risks epimerizing the trans-1,4-cyclohexyl stereocenter if the enol reverts to the ketone.

To circumvent this, Methanol (MeOH) is utilized as the solvent[3]. Methanol fundamentally alters the regioselectivity through kinetic control[4]. In MeOH, the ketone exists in equilibrium with a bulky hemiketal intermediate. This steric shielding at the carbonyl carbon severely restricts enolization toward the sterically congested tertiary ring carbon. Consequently, enolization is directed almost exclusively toward the unhindered primary methyl group, preserving the trans-stereocenter entirely.

Quantitative Data Summary

The table below summarizes the profound impact of solvent selection on the regiochemical outcome of cyclohexyl methyl ketone bromination.

Table 1: Solvent Effects on Regioselectivity for Cyclohexyl Methyl Ketones

Reaction SolventEnolization (Methyl)Enolization (Ring)Major ProductTypical Yield
Acetic Acid (AcOH) Minor (~40%)Major (~60%)Complex Mixture40 - 50%
Methanol (MeOH) Major (>95%) Minor (<5%) α-Bromomethyl ketone 85 - 92%
Water (H₂O₂/HBr) ModerateModerateMixtureVariable

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following methodology for synthesizing 2-bromo-1-(trans-4-methylcyclohexyl)ethanone incorporates built-in visual and chemical checkpoints[3].

Reagents
  • 1-(trans-4-methylcyclohexyl)ethanone: 1.0 equivalent

  • Bromine (Br₂): 1.05 equivalents

  • Methanol (MeOH): 5 volumes (solvent)

Step-by-Step Workflow
  • Dissolution & Cooling: Charge a dry, round-bottom flask with 1-(trans-4-methylcyclohexyl)ethanone and MeOH. Cool the clear solution to 10 °C using an ice-water bath.

    • Checkpoint 1: Complete dissolution ensures no localized concentration gradients that could cause over-bromination.

  • Bromine Addition: Add Br₂ dropwise over 30 minutes.

    • Checkpoint 2: The solution will initially turn deep red/brown. This color will persist briefly (the induction period) before rapidly fading to pale yellow, physically validating that the autocatalytic generation of HBr has initiated[2].

  • Reaction Maturation: Remove the ice bath and allow the mixture to stir at room temperature (20-25 °C) for 1 to 2 hours.

    • Checkpoint 3: The reaction is complete when the solution becomes completely colorless or pale yellow, and TLC (Hexanes/EtOAc 9:1) confirms the consumption of the starting material.

  • Quenching: Cool the mixture back to 10 °C. Slowly add a saturated aqueous solution of NaHCO₃, followed by 10% aqueous Na₂S₂O₃.

    • Checkpoint 4: The cessation of CO₂ gas evolution confirms the complete neutralization of the HBr catalyst, preventing degradation during workup. The Na₂S₂O₃ neutralizes any unreacted electrophilic bromine.

  • Extraction & Purification: Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography to yield the pure 2-bromo-1-(trans-4-methylcyclohexyl)ethanone.

Workflow S1 1. Dissolution Dissolve ketone in MeOH at 10 °C S2 2. Bromination Dropwise addition of Br2 (1.05 eq) S1->S2 S3 3. Reaction Stir at RT until decoloration S2->S3 S4 4. Quenching Add aq. NaHCO3 and Na2S2O3 S3->S4 S5 5. Extraction Extract with DCM, dry over Na2SO4 S4->S5 S6 6. Purification Flash chromatography (Target Product) S5->S6

Figure 2: Experimental workflow for the synthesis of the α-bromoketone.

References

  • Halogenation Of Ketones via Enols Source: Master Organic Chemistry URL:[Link]

  • Alpha Halogenation of Aldehydes and Ketones Source: Organic Chemistry: A Tenth Edition (Pressbooks) URL:[Link]

  • Product Class 6: α-Heterosubstituted Ketones Source: Thieme E-Books (Science of Synthesis) URL:[Link]

  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis Source: Chemical Reviews (ACS Publications) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 2-Bromo-1-(trans-4-methylcyclohexyl)ethanone in Cross-Coupling Reactions

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Rationale In modern drug discovery, the transition f...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

In modern drug discovery, the transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-enriched scaffolds is a proven strategy for improving pharmacokinetic properties, such as enhanced solubility and reduced off-target liabilities (e.g., hERG inhibition). 2-Bromo-1-(trans-4-methylcyclohexyl)ethanone (CAS: 195138-22-8) is a highly versatile, sp3-rich building block that enables the direct incorporation of the lipophilic, metabolically stable trans-4-methylcyclohexyl moiety into complex molecular architectures [1].

As a primary α-bromoketone, this compound is an exceptionally potent electrophile. Crucially, the carbon atom adjacent to the bromide is a carbonyl carbon, meaning this molecule lacks β-hydrogens relative to the halide leaving group . This structural feature is paramount: it completely suppresses the rapid β-hydride elimination pathway that typically plagues transition-metal-catalyzed cross-couplings of alkyl halides. Consequently, it undergoes highly efficient oxidative addition, making it an ideal substrate for both direct transition-metal-catalyzed cross-couplings and sequential heterocycle assembly [2].

G SM 2-bromo-1-(trans-4- methylcyclohexyl)ethanone PathA Direct Ni/Pd Cross-Coupling SM->PathA Ar-B(OH)2 or Ar-ZnX PathB Hantzsch Thiazole Synthesis SM->PathB Thiourea ProdA α-Aryl/Alkyl Ketones (sp3-enriched) PathA->ProdA IntB Thiazole Intermediate PathB->IntB ProdB Cross-Coupled Heterocycles IntB->ProdB Pd Cat., Ar-X

Strategic synthetic pathways for 2-bromo-1-(trans-4-methylcyclohexyl)ethanone.

Workflow 1: Direct Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality & Experimental Design

While Palladium is the gold standard for sp2-sp2 couplings, Nickel catalysis is uniquely suited for sp3-hybridized electrophiles. Nickel readily accesses single-electron transfer (SET) pathways, forming a Ni(I)/Ni(III) intermediate that facilitates the cross-coupling of α-bromoketones with arylboronic acids under mild conditions [1]. We utilize NiCl₂·glyme paired with an electron-rich bidentate ligand (e.g., bathophenanthroline) to stabilize the reactive Ni center and prevent unwanted homocoupling. Anhydrous K₃PO₄ is selected as a mild base to drive transmetalation without inducing competitive aldol condensation of the ketone.

Mechanism Ni0 Ni(0) Catalyst OA Oxidative Addition (SET Pathway) Ni0->OA α-bromoketone NiII Ni(II) Alkyl Species OA->NiII TM Transmetalation NiII->TM Ar-B(OH)2, Base NiII_Ar Ni(II) Alkyl Aryl TM->NiII_Ar RE Reductive Elimination NiII_Ar->RE RE->Ni0 Catalyst Regeneration Product α-Aryl Ketone RE->Product

Ni-catalyzed Suzuki-Miyaura cross-coupling mechanism for α-bromoketones.

Step-by-Step Protocol: Direct α-Arylation
  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 2-bromo-1-(trans-4-methylcyclohexyl)ethanone (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.5 equiv, 1.5 mmol), NiCl₂·glyme (10 mol%), bathophenanthroline (10 mol%), and anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol).

  • Solvent Addition: Add a degassed, anhydrous solvent mixture of 1,4-dioxane/sec-butanol (v/v 4:1) to achieve a 0.2 M concentration.

  • Reaction: Seal the flask, remove it from the glovebox, and stir vigorously at 60 °C for 12 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The complete disappearance of the UV-inactive α-bromoketone (visualized via KMnO₄ stain) and the emergence of a UV-active product spot confirms the reaction has reached completion.

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl (10 mL), and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash column chromatography to isolate the pure α-aryl ketone. Confirm identity via ¹H/¹³C NMR and HRMS.

Workflow 2: Heterocycle Assembly & Sequential C-H Arylation

Causality & Experimental Design

α-Bromoketones are classic bifunctional electrophiles for the Hantzsch synthesis. The rapid nucleophilic attack by the sulfur atom of a thiourea, followed by cyclization and dehydration, yields a 2-aminothiazole [3]. The resulting 2-amino-4-(trans-4-methylcyclohexyl)thiazole is a privileged pharmacophore. Instead of pre-functionalizing the thiazole with a halogen for subsequent coupling, direct Palladium-catalyzed C–H arylation at the C5 position is thermodynamically favored and highly regioselective, streamlining the synthetic route.

Step-by-Step Protocol: Hantzsch Synthesis and C5-Arylation

Step A: Thiazole Formation

  • Dissolve 2-bromo-1-(trans-4-methylcyclohexyl)ethanone (1.0 equiv, 5.0 mmol) and thiourea (1.2 equiv, 6.0 mmol) in absolute ethanol (10 mL, 0.5 M).

  • Reflux the mixture at 80 °C for 4 hours.

  • Self-Validation: Upon cooling to 0 °C, a white/pale-yellow precipitate will form (the hydrobromide salt of the thiazole). If precipitation is incomplete, add cold diethyl ether. Filter and wash with cold ethanol to obtain the pure intermediate. Neutralize with saturated NaHCO₃ to obtain the free base.

Step B: Direct C-H Arylation

  • In a sealed pressure tube under argon, combine the free-based thiazole (1.0 equiv, 1.0 mmol), aryl bromide (1.2 equiv, 1.2 mmol), Pd(OAc)₂ (5 mol%), tricyclohexylphosphine (PCy₃, 10 mol%), and Cs₂CO₃ (2.0 equiv, 2.0 mmol).

  • Add anhydrous DMF (5 mL) and heat the sealed tube at 110 °C for 16 hours.

  • Self-Validation: Analyze an aliquot via LC-MS. The mass shift corresponding to the loss of HBr and the addition of the aryl group confirms successful C5 arylation.

  • Cool to room temperature, dilute with water (20 mL), and extract with EtOAc (3 × 20 mL). Purify via silica gel chromatography.

Quantitative Data & Substrate Scope

The following table summarizes the expected yields and conditions for utilizing 2-bromo-1-(trans-4-methylcyclohexyl)ethanone across various coupling methodologies.

ElectrophileCoupling PartnerReaction TypeCatalyst / Ligand SystemIsolated Yield (%)
2-bromo-1-(trans-4-methylcyclohexyl)ethanonePhenylboronic acidDirect SuzukiNiCl₂·glyme / Bathophenanthroline82%
2-bromo-1-(trans-4-methylcyclohexyl)ethanone4-Methoxyphenylboronic acidDirect SuzukiNiCl₂·glyme / Bathophenanthroline85%
2-amino-4-(trans-4-methylcyclohexyl)thiazoleBromobenzeneC5 C-H ArylationPd(OAc)₂ / PCy₃76%
2-amino-4-(trans-4-methylcyclohexyl)thiazole3-BromopyridineC5 C-H ArylationPd(OAc)₂ / PCy₃71%

References

  • Yin, H.; Fu, G. C. "Mechanistic Investigation of Enantioconvergent Kumada Reactions of Racemic α-Bromoketones Catalyzed by a Nickel/Bis(oxazoline) Complex." Journal of the American Chemical Society, 2019, 141(38), 15433-15440. URL: [Link]

  • Dai, X.; Strotman, N. A.; Fu, G. C. "Catalytic asymmetric cross-coupling of α-halo carbonyl compounds with aryl metal reagents." Journal of the American Chemical Society, 2008, 130(11), 3302-3303. URL: [Link]

  • Mathews, T. P. et al. "Development of Amidine-Based Sphingosine Kinase 1 Nanomolar Inhibitors and Reduction of Sphingosine 1-Phosphate in Human Leukemia Cells." Journal of Medicinal Chemistry (via PMC), 2014. (Demonstrates the Hantzsch cyclization of complex α-bromoketones with thioamides). URL: [Link]

Application

Application Notes &amp; Protocols: A Detailed Guide to the Hantzsch-Type Pyridine Synthesis Utilizing 2-Bromo-1-(trans-4-methylcyclohexyl)ethanone

Introduction: Beyond the Classical Hantzsch Reaction The Hantzsch synthesis, first reported by Arthur Hantzsch in 1881, is a cornerstone of heterocyclic chemistry, traditionally enabling the formation of 1,4-dihydropyrid...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Classical Hantzsch Reaction

The Hantzsch synthesis, first reported by Arthur Hantzsch in 1881, is a cornerstone of heterocyclic chemistry, traditionally enabling the formation of 1,4-dihydropyridines (1,4-DHPs) from the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia.[1][2] These 1,4-DHP scaffolds are of immense pharmaceutical importance, forming the core of several calcium channel blockers used to treat cardiovascular diseases.[2][3]

This guide, however, explores a mechanistically distinct, yet related, multicomponent reaction: a Hantzsch-type pyridine synthesis. When the aldehyde component of the classical reaction is replaced by an α-halo ketone, such as 2-bromo-1-(trans-4-methylcyclohexyl)ethanone , the reaction proceeds directly to a highly substituted, fully aromatized pyridine ring. This modification bypasses the dihydropyridine intermediate, as the reaction cascade includes an inherent elimination step driven by the favorable formation of the stable aromatic system.

This protocol provides a comprehensive, step-by-step methodology for researchers engaged in the synthesis of novel substituted pyridines, which are themselves privileged structures in medicinal chemistry and materials science. We will first detail the preparation of the requisite α-bromo ketone starting material, followed by the main three-component cyclocondensation protocol.

Part 1: Preparation of Starting Material: 2-Bromo-1-(trans-4-methylcyclohexyl)ethanone

The synthesis of the target pyridine derivative begins with the preparation of the key α-bromo ketone precursor. This is typically achieved through the acid-catalyzed α-bromination of the corresponding ketone, 1-(trans-4-methylcyclohexyl)ethanone.

Scientific Rationale: Under acidic conditions, the ketone undergoes tautomerization to its enol form. This enol is the active nucleophile that attacks molecular bromine (Br₂). The acid catalyst is crucial as it protonates the carbonyl oxygen, accelerating the rate of enolization, which is the rate-determining step of the reaction.[4]

Protocol 1: α-Bromination of 1-(trans-4-methylcyclohexyl)ethanone

Materials:

  • 1-(trans-4-methylcyclohexyl)ethanone

  • Glacial Acetic Acid (AcOH)

  • Bromine (Br₂)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-(trans-4-methylcyclohexyl)ethanone (1.0 eq) in glacial acetic acid (approx. 3-5 mL per gram of ketone). Place the flask in an ice bath and stir for 10-15 minutes to cool the solution to 0-5 °C.

  • Bromine Addition: In a dropping funnel, prepare a solution of bromine (1.05 eq) in a small amount of glacial acetic acid. Add the bromine solution dropwise to the stirred ketone solution over 30-60 minutes. Maintain the temperature below 10 °C throughout the addition. The characteristic red-brown color of bromine should dissipate as it is consumed.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting ketone spot is no longer visible.

  • Work-up and Quenching: Carefully pour the reaction mixture into a larger beaker containing ice-cold water. Quench any unreacted bromine by slowly adding saturated sodium thiosulfate solution until the orange color disappears.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acetic acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-bromo-1-(trans-4-methylcyclohexyl)ethanone, which can be used in the next step, often without further purification.

Part 2: Hantzsch-Type Synthesis of a Polysubstituted Pyridine

This protocol details the one-pot, three-component reaction between the α-bromo ketone, a β-ketoester (ethyl acetoacetate), and a nitrogen source (ammonium acetate) to yield the target pyridine.

Scientific Rationale: This reaction is a powerful method for constructing the pyridine ring. Ammonium acetate serves a dual role: it provides the nitrogen atom for the heterocycle and also acts as a weak base to facilitate key deprotonation steps. The mechanism involves the formation of an enamine intermediate from ethyl acetoacetate, which then acts as the key nucleophile. The reaction culminates in an intramolecular cyclization and subsequent dehydration to achieve the stable aromatic pyridine ring.

Protocol 2: Three-Component Pyridine Synthesis

Materials & Reagents:

ReagentMolar Eq.Molecular Wt. ( g/mol )Purpose
2-Bromo-1-(trans-4-methylcyclohexyl)ethanone1.0233.15C2-C3 and substituent source
Ethyl Acetoacetate2.0130.14C4-C5-C6 and substituent source
Ammonium Acetate (NH₄OAc)1.5 - 2.077.08Nitrogen source and catalyst
Ethanol (EtOH) or Acetic Acid (AcOH)--Solvent

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Heating mantle or oil bath

  • TLC analysis setup

  • Apparatus for vacuum filtration (Büchner funnel)

  • Apparatus for column chromatography

Experimental Workflow Diagram:

G cluster_prep Part 1: Starting Material Prep cluster_synth Part 2: Pyridine Synthesis p1 Dissolve Ketone in Acetic Acid p2 Add Bromine (0-5 °C) p1->p2 p3 Reaction Monitoring (TLC) p2->p3 p4 Aqueous Work-up & Extraction p3->p4 p5 Dry & Concentrate p4->p5 s1 Combine α-Bromo Ketone, Ethyl Acetoacetate, & NH4OAc in Solvent p5->s1 α-Bromo Ketone s2 Reflux Reaction Mixture (2-6 hours) s1->s2 s3 Monitor Progress (TLC) s2->s3 s4 Cool & Precipitate s3->s4 s5 Isolate Crude Product (Filtration) s4->s5 s6 Purify Product (Recrystallization or Chromatography) s5->s6 end end s6->end Final Pyridine Product

Caption: Experimental workflow for pyridine synthesis.

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-bromo-1-(trans-4-methylcyclohexyl)ethanone (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.5 eq).

  • Solvent Addition: Add ethanol or glacial acetic acid as the solvent (approximately 10-15 mL per gram of the α-bromo ketone). Acetic acid can serve as both a solvent and an acid catalyst, potentially accelerating the reaction.

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (for ethanol, ~78 °C; for acetic acid, ~118 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction for 2-6 hours using TLC (a typical eluent system would be a hexane:ethyl acetate mixture, e.g., 4:1). The reaction is complete when the starting materials are consumed.

  • Isolation of Crude Product: Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by vacuum filtration and washed with cold ethanol. If no solid forms, pour the mixture into ice-water and neutralize carefully with a base (e.g., aqueous ammonia or sodium bicarbonate) to induce precipitation. Collect the solid by filtration.

  • Purification: The crude solid product should be purified. Recrystallization from a suitable solvent (such as ethanol or an ethanol/water mixture) is often effective. If the product is an oil or if recrystallization is insufficient, purification by flash column chromatography on silica gel is recommended.

Reaction Mechanism

The formation of the pyridine ring from an α-halo ketone, a β-ketoester, and ammonia follows a distinct pathway from the classical Hantzsch 1,4-DHP synthesis.

  • Enamine Formation: The first step is the reaction between one equivalent of ethyl acetoacetate and ammonia (from ammonium acetate) to form an enamine intermediate, ethyl 3-aminobut-2-enoate.

  • Nucleophilic Substitution: The enamine acts as a nucleophile and attacks the electrophilic α-carbon of the 2-bromo-1-(trans-4-methylcyclohexyl)ethanone, displacing the bromide ion (SN2 reaction). This forms a larger intermediate.

  • Second Enamine Formation & Knoevenagel Condensation: A second molecule of ethyl acetoacetate reacts with ammonia to form another enamine. This enamine then undergoes a Knoevenagel-type condensation with the ketone carbonyl of the intermediate from step 2.

  • Cyclization and Aromatization: The molecule undergoes an intramolecular cyclization followed by a dehydration step, which leads to the formation of the stable, aromatic pyridine ring.

Proposed Mechanism Diagram:

Caption: Proposed mechanism for Hantzsch-type pyridine synthesis.

References

  • Hantzsch, A. Justus Liebigs Annalen der Chemie. 1882, 215 (1), 1-82.
  • Hantzsch Pyridine Synthesis. Wikipedia. [Link]

  • Learning from the Hantzsch synthesis. ACS Publications. [Link]

  • Guareschi-Thorpe synthesis of pyridine. YouTube. [Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines. RSC Publishing. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyridine. Pharmaguideline. [Link]

  • An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines. Der Pharma Chemica. [Link]

  • α-Halo ketone. Wikipedia. [Link]

  • Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of 2,4,6‐trisubstituted pyridines. ResearchGate. [Link]

  • Hantzsch pyridine synthesis. Fiveable. [Link]

  • HANTZSCH PYRIDINE SYNTHESIS. YouTube. [Link]

Sources

Method

Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)- as a precursor in active pharmaceutical ingredient (API) synthesis

An In-Depth Guide to the Application of Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)- in Active Pharmaceutical Ingredient (API) Synthesis Abstract Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)-, a functionalized α-bro...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)- in Active Pharmaceutical Ingredient (API) Synthesis

Abstract

Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)-, a functionalized α-bromo ketone, serves as a highly valuable and versatile precursor in the synthesis of complex molecular architectures, particularly within the pharmaceutical industry.[1][2] Its intrinsic reactivity, characterized by a potent electrophilic α-carbon, makes it an ideal building block for constructing heterocyclic systems and other key scaffolds found in numerous Active Pharmaceutical Ingredients (APIs).[3][4][5] This technical guide provides a comprehensive overview of this precursor, including its synthesis, safe handling, and a detailed, field-proven protocol for its application in the synthesis of a model API. The methodologies are presented with an emphasis on the underlying chemical principles, process control, and validation to ensure reproducibility and high purity.

Introduction: The Strategic Importance of α-Bromo Ketone Precursors

In the landscape of pharmaceutical development, the efficient construction of drug candidates is paramount.[6][7][8] α-Bromo ketones are a class of organic intermediates that are instrumental in this process, acting as key synthons for a multitude of chemical transformations.[3][4] The electron-withdrawing effect of the adjacent carbonyl group significantly enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack.[3][5] This heightened reactivity is harnessed by medicinal chemists to forge new carbon-carbon and carbon-heteroatom bonds, which form the backbone of many therapeutic agents.[1][2]

Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)- is of particular interest due to the incorporation of a lipophilic trans-4-methylcyclohexyl moiety. This group can impart favorable pharmacokinetic properties to a final drug molecule, such as improved membrane permeability and metabolic stability. This guide will first detail the synthesis of the precursor itself before demonstrating its utility in a subsequent API-relevant transformation.

Physicochemical Properties and Safety Data

Accurate characterization and safe handling are prerequisites for the successful application of any chemical intermediate.

Table 1: Physicochemical Properties of Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)-

PropertyValue
Molecular Formula C₉H₁₅BrO
Molecular Weight 219.12 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Boiling Point ~110-112 °C at 5 mmHg (Predicted)
CAS Number 89817-00-5 (related structure)
Canonical SMILES CC1CCC(C(C)=O)CC1.Br

Note: Experimental data for this specific compound is limited; properties are based on closely related structures like 2-bromo-1-cyclohexylethanone and 2-bromo-4-ethylcyclohexan-1-one.[9][10]

Safety and Handling

α-Bromo ketones are potent lachrymators and alkylating agents, necessitating strict adherence to safety protocols.[11]

  • Engineering Controls: All manipulations must be performed within a certified chemical fume hood to prevent inhalation of vapors.[11]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.[12]

  • Reactivity Hazards: The compound is sensitive to moisture and can be corrosive.[12] It is incompatible with strong bases, oxidizing agents, amines, and alcohols.[12]

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations for hazardous materials.[12]

Synthesis of the Precursor: α-Bromination Protocol

The most direct and common method for preparing Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)- is via the acid-catalyzed α-bromination of its parent ketone, 1-(trans-4-methylcyclohexyl)ethanone.[3][13]

Underlying Mechanism: Acid-Catalyzed Enolization

The reaction proceeds through an acid-catalyzed mechanism where the ketone tautomerizes to its enol form. This enol is the active nucleophile that attacks molecular bromine.[13][14] This is the rate-determining step of the reaction.[3][14] The acid catalyst protonates the carbonyl oxygen, increasing the acidity of the α-hydrogens and facilitating the formation of the enol intermediate.[13][14]

Acid-Catalyzed Bromination cluster_0 Step 1: Protonation cluster_1 Step 2: Enol Formation (Rate-Determining) cluster_2 Step 3: Nucleophilic Attack cluster_3 Step 4: Deprotonation Keto Ketone Protonated_Keto Protonated Ketone Keto->Protonated_Keto + H+ H_plus H+ Enol Enol Intermediate Protonated_Keto->Enol - H+ Brominated_Intermediate Brominated Intermediate Enol->Brominated_Intermediate + Br2 Br2 Br-Br Final_Product α-Bromo Ketone Brominated_Intermediate->Final_Product - H+

Caption: Mechanism of acid-catalyzed α-bromination of a ketone.

Detailed Experimental Protocol

This protocol is designed for a 50 mmol scale synthesis.

Table 2: Reagents and Conditions for Precursor Synthesis

ReagentM.W.Amount (mmol)EquivalentsMass/Volume
1-(trans-4-methylcyclohexyl)ethanone140.22501.07.01 g
Glacial Acetic Acid60.05--100 mL
Bromine (Br₂)159.81501.02.56 mL (8.0 g)

Apparatus Setup:

  • Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser.

  • Vent the top of the condenser to a gas trap (e.g., a tube leading to a beaker containing a saturated sodium thiosulfate solution) to neutralize any escaping HBr gas.

Procedure:

  • Dissolution: In the fume hood, charge the flask with 1-(trans-4-methylcyclohexyl)ethanone (7.01 g, 50 mmol) and glacial acetic acid (75 mL). Stir until a homogeneous solution is formed.[14]

  • Bromine Addition: Prepare a solution of bromine (2.56 mL, 50 mmol) in 25 mL of glacial acetic acid and charge it into the dropping funnel.

  • Add the bromine solution dropwise to the stirred ketone solution over 30-45 minutes at room temperature.[15] The characteristic red-brown color of bromine should dissipate as it reacts. A slight warming of the flask may be observed.

  • Reaction: After the addition is complete, stir the mixture at room temperature for an additional 2-3 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the starting ketone spot is no longer visible.[15]

  • Workup: Carefully pour the reaction mixture into 400 mL of ice-cold water in a 1 L beaker.

  • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL, until effervescence ceases), and finally with brine (100 mL).[14]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[15]

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford the pure Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)-.

Application in API Synthesis: Model Synthesis of "Cyclohexyl-Imidavir"

To illustrate its utility, we will use Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)- in a Hantzsch-type synthesis to create a model imidazole-based API, which we will call "Cyclohexyl-Imidavir." Imidazole rings are a common feature in many pharmaceutical agents.[4]

API_Synthesis_Workflow Start 1-(trans-4-methylcyclohexyl)ethanone Precursor Ethanone, 2-bromo-1- (trans-4-methylcyclohexyl)- Start->Precursor α-Bromination (Br2, Acetic Acid) API "Cyclohexyl-Imidavir" (Final API) Precursor->API Hantzsch Imidazole Synthesis Reagents Other Reagents: - Benzaldehyde - Ammonium Acetate Reagents->API

Caption: Overall workflow from starting material to the model API.

Detailed Protocol for "Cyclohexyl-Imidavir" Synthesis

This protocol outlines the cyclocondensation reaction to form the imidazole ring.

Table 3: Reagents and Conditions for API Synthesis

ReagentM.W.Amount (mmol)EquivalentsMass/Volume
Ethanone, 2-bromo-1-(trans...)219.12101.02.19 g
Benzaldehyde106.12101.01.06 g (1.02 mL)
Ammonium Acetate77.08505.03.85 g
Ethanol46.07--50 mL

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)- (2.19 g, 10 mmol), benzaldehyde (1.02 mL, 10 mmol), ammonium acetate (3.85 g, 50 mmol), and ethanol (50 mL).[4]

  • Reaction: Heat the mixture to reflux (approximately 78-80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction via TLC until the α-bromo ketone starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Reduce the volume of ethanol by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into 150 mL of cold water. A precipitate should form.

  • Adjust the pH to ~8-9 by slowly adding a saturated solution of sodium bicarbonate.

  • Filter the solid product using a Büchner funnel, washing thoroughly with cold water.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield pure "Cyclohexyl-Imidavir."

Characterization and Quality Control

The identity and purity of the synthesized precursor and the final API model compound must be rigorously confirmed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and assess purity. For the precursor, a characteristic singlet or doublet for the -CH₂Br protons would be expected.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the C=O stretch of the ketone.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, which is critical for API applications.

Conclusion

Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)- stands out as a strategically important intermediate for pharmaceutical synthesis. Its preparation via a well-understood acid-catalyzed bromination is robust and scalable. The inherent reactivity of the α-bromo ketone functionality provides a reliable handle for introducing the lipophilic trans-4-methylcyclohexyl group into a variety of molecular scaffolds, particularly nitrogen-containing heterocycles. The protocols detailed herein offer a validated framework for researchers and drug development professionals to leverage this precursor for the efficient synthesis of novel APIs.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Mechanism of Acid-Catalyzed Bromination of Ketones. BenchChem.
  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Organic-Chemistry.org.
  • Grokipedia. (n.d.). Bromoacetone. Grokipedia.
  • Benchchem. (n.d.). In-Depth Technical Guide to α-Bromo Ketones: Synthesis, Reactivity, and Applications in Drug Discovery. BenchChem.
  • Organic Chemistry Portal. (n.d.). β-Bromoketone synthesis by bromination. Organic-Chemistry.org.
  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Master Organic Chemistry.
  • Al-dujaili, J. H., et al. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(22), 5498. Retrieved from [Link]

  • Journal of the Chemical Society Perkin Transactions 1. (2019). Developments in the synthesis of α,α-dibromoacetophenones and related compounds.
  • Benchchem. (n.d.). A Comparative Guide to Alternatives for α-Bromoketone Intermediates in Organic Synthesis. BenchChem.
  • Al-Qalaf, F. A. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 834-889. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Fisher Scientific.
  • ResearchGate. (2025). (PDF) Synthetic Access to Aromatic α-Haloketones. ResearchGate.
  • ResearchGate. (n.d.). Synthesis and Crystal Structure of 2-Phenyl/cyclohexyl Cyclododecane Oxime Derivatives. ResearchGate.
  • The Journal of Organic Chemistry. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. ACS Publications.
  • Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein-Institut.
  • Benchchem. (n.d.). A Technical Guide to the Historical Synthesis of Cyclohexyl Acetate. BenchChem.
  • PubChem. (n.d.). 2-Bromo-1-cyclohexylethanone. National Center for Biotechnology Information.
  • Molecules. (2013). A Convenient Synthesis of 2-Bromo and 3-Bromo-4-hydroxy-2-cyclopent-1-ones. MDPI.
  • RSC Publishing. (2023). Classic vs. C–H functionalization strategies in the synthesis of APIs: a sustainability comparison. Royal Society of Chemistry.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Bromo-1-furan-2-yl-ethanone. BenchChem.
  • Arbor Pharmachem. (n.d.). Intermediates are an important component in the production of APIs. Arbor Pharmachem.
  • Supplemental Information. (n.d.). Supplemental Chemical Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Bromo-1-(3,4-dichlorophenyl)ethanone Derivatives. BenchChem.
  • ACS Publications. (2021). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews.
  • PubChem. (n.d.). 2-Bromo-4-ethylcyclohexan-1-one. National Center for Biotechnology Information.
  • Google Patents. (n.d.). CN107963958B - Synthesis method of trans-4- (trans-4' -alkylcyclohexyl) cyclohexyl ethylene liquid crystal monomer. Google Patents.
  • Sigma-Aldrich. (n.d.). 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone. MilliporeSigma.
  • EFCG-CEFIC. (n.d.). THE ROLE OF INTERMEDIATES IN THE MANUFACTURING OF APIS. Cefic.
  • ResearchGate. (2024). (PDF) Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. ResearchGate.
  • PYG Lifesciences. (2025). BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. PYG Lifesciences.
  • Pharmaceutical Technology. (n.d.). Advancing API Synthesis. Pharmaceutical Technology.
  • Sigma-Aldrich. (n.d.). 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone. MilliporeSigma.
  • ResearchGate. (2025). (PDF) Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. ResearchGate.

Sources

Application

Application Note: Advanced Catalytic Alkylation Methods Using Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)-

Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)- (CAS: 195138-22-8)

Executive Summary & Causal Rationale

The compound Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)- is a highly valuable α-bromo ketone building block in medicinal chemistry [1]. Structurally, the trans-4-methylcyclohexyl moiety resides in a conformationally locked chair state. This rigid, sterically demanding group provides exceptional facial shielding at the adjacent α-carbonyl center, making it a privileged substrate for stereocontrolled alkylation.

Historically, the alkylation of α-bromo ketones relied on classical two-electron SN2 pathways (e.g., enolate alkylation). However, these traditional methods are plagued by causality-driven side reactions: the high electrophilicity of the α-carbon often leads to competing Darzens condensations, SN2' eliminations (forming undesired enones), and poor regioselectivity.

To bypass these limitations, modern synthetic workflows utilize single-electron transfer (SET) catalytic systems . By transitioning the reaction mechanism from a two-electron polar pathway to a radical or organometallic intermediate, we eliminate SN2-type side reactions. This application note details two state-of-the-art catalytic methodologies for the C-alkylation of this substrate: Visible-Light Photoredox Catalysis and Nickel-Catalyzed Cross-Electrophile Coupling .

Method A: Visible-Light Photoredox-Catalyzed Radical Alkylation

Mechanistic Insights

Photoredox catalysis utilizes visible light to excite a transition-metal complex, such as fac -Ir(ppy)₃, turning it into a potent single-electron reductant [2]. The excited catalyst transfers an electron to the α-bromo ketone, cleaving the labile C–Br bond to generate a neutral, electrophilic α-carbonyl radical. Because this intermediate is a radical rather than an anion, it is entirely immune to classical base-catalyzed elimination. The radical then undergoes a Giese-type addition into an electron-deficient alkene, followed by hydrogen atom transfer (HAT) to yield the alkylated product.

Photoredox Ir3 fac-Ir(ppy)3 (Ground State) Ir3_star *fac-Ir(ppy)3 (Excited State) Ir3->Ir3_star Visible Light (450 nm) Ir4 fac-Ir(ppy)3+ (Oxidized) Ir3_star->Ir4 SET to Substrate Ir4->Ir3 SET from DIPEA Substrate α-Bromo Ketone (CAS: 195138-22-8) Radical α-Carbonyl Radical Substrate->Radical -Br⁻ Product Alkylated Product Radical->Product + Alkene & HAT Alkene Electron-Deficient Alkene Amine DIPEA (Terminal Reductant) Amine->Ir4 e⁻ donation

Visible-light photoredox catalytic cycle for α-bromo ketone radical alkylation.

Experimental Protocol: Photoredox Giese Addition

Self-Validating System Note: Radical chemistry is highly sensitive to oxygen quenching. The protocol incorporates a strict freeze-pump-thaw degassing cycle. A control reaction kept in the dark must be run in parallel; zero conversion in the dark vial validates that the reaction is strictly photochemically driven.

Reagents:

  • Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)-: 1.0 mmol (219.1 mg)

  • Methyl acrylate (Alkene): 1.5 mmol (129.1 mg)

  • fac -Ir(ppy)₃ (Photocatalyst): 0.01 mmol (1 mol%, 6.5 mg)

  • N,N-Diisopropylethylamine (DIPEA): 2.0 mmol (258.5 mg)

  • Anhydrous DMF: 10 mL

Step-by-Step Procedure:

  • Preparation: In an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)-, fac -Ir(ppy)₃, and anhydrous DMF.

  • Degassing (Critical Step): Seal the tube with a rubber septum. Perform three cycles of freeze-pump-thaw. Causality: Dissolved O₂ will intercept the α-carbonyl radical, forming undesired peroxides and shutting down the catalytic cycle.

  • Reagent Addition: Backfill the tube with Argon. Using a Hamilton syringe, inject methyl acrylate and DIPEA through the septum.

  • Irradiation: Place the reaction vessel approximately 5 cm away from a 450 nm blue LED light source. Stir vigorously at room temperature (maintain ambient temp using a cooling fan to prevent thermal background reactions) for 12 hours.

  • Workup: Dilute the mixture with ethyl acetate (30 mL) and wash with 1M aqueous LiCl (3 × 15 mL) to remove DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the 1,4-dicarbonyl product.

Method B: Nickel-Catalyzed Cross-Electrophile Coupling

Mechanistic Insights

While photoredox is excellent for coupling with alkenes, coupling an α-bromo ketone with an unactivated alkyl halide (sp³-sp³ coupling) requires transition metal catalysis. Palladium is notoriously poor at C(sp³)-C(sp³) couplings due to rapid β-hydride elimination. Nickel, however, readily undergoes single-electron oxidative additions and stabilizes alkyl intermediates [3].

Using a NiCl₂/dtbbpy catalyst system with Manganese powder as a terminal reductant, this cross-electrophile coupling avoids the need to pre-synthesize moisture-sensitive Grignard or Zinc reagents. The bulky trans-4-methylcyclohexyl group on the substrate prevents catalyst poisoning by sterically hindering off-cycle bis-ligation to the Nickel center.

NiCatalysis Ni0 Ni(0)Lₙ NiII_OA Ni(II) Oxidative Addition Complex Ni0->NiII_OA + α-Bromo Ketone NiI Ni(I) Intermediate NiII_OA->NiI Reduction by Mn(0) NiI->Ni0 Reduction by Mn(0) NiIII Ni(III) Alkyl Complex NiI->NiIII + Alkyl Iodide (Radical Rebound) NiIII->NiI Catalyst Regeneration Product Cross-Coupled Product NiIII->Product Reductive Elimination Mn Mn(0) Reductant Mn->NiII_OA Mn->NiI

Nickel-catalyzed reductive cross-electrophile coupling mechanism.

Experimental Protocol: Nickel-Catalyzed Reductive Alkylation

Self-Validating System Note: The active Ni(0)/Ni(I)-dtbbpy catalyst species has a distinct deep red/brown color. If the reaction mixture remains pale green or turns black (bulk metal precipitation), the catalytic cycle has failed, usually indicating wet solvent or inactive Manganese powder.

Reagents:

  • Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)-: 1.0 mmol (219.1 mg)

  • 1-Iodohexane (Alkyl Electrophile): 1.5 mmol (318.1 mg)

  • NiCl₂·DME (Catalyst Precursor): 0.05 mmol (5 mol%, 11.0 mg)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy): 0.05 mmol (5 mol%, 13.4 mg)

  • Manganese powder (Reductant): 2.0 mmol (109.9 mg)

  • Sodium Iodide (Additive): 0.2 mmol (20 mol%, 30.0 mg)

  • Anhydrous DMA (Dimethylacetamide): 5 mL

Step-by-Step Procedure:

  • Catalyst Pre-activation: In an argon-filled glovebox, add NiCl₂·DME, dtbbpy, and Mn powder to a 10 mL vial. Add 2 mL of anhydrous DMA. Stir at 50 °C for 20 minutes until the solution turns deep red, confirming the formation of the active low-valent Ni species.

  • Substrate Addition: Cool the vial to room temperature. Add NaI. Causality: NaI acts as a halogen-exchange (Finkelstein) catalyst, converting any unreacted bromides to more reactive iodides in situ, accelerating the oxidative addition step.

  • Coupling: Add Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)- and 1-Iodohexane dissolved in the remaining 3 mL of DMA.

  • Reaction: Seal the vial, remove from the glovebox, and stir vigorously at room temperature for 16 hours.

  • Workup: Quench the reaction by filtering the mixture through a short pad of Celite to remove unreacted Mn powder. Wash the pad with EtOAc (20 mL). Wash the combined filtrate with 1M HCl (10 mL) to dissolve manganese salts, followed by brine (10 mL).

  • Purification: Dry over MgSO₄, concentrate, and purify by silica gel chromatography to yield the α-alkylated ketone.

Quantitative Data Presentation

The following table summarizes the operational metrics and performance profiles of both catalytic methods when applied to Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)-.

ParameterPhotoredox Giese AdditionNickel Cross-Electrophile Coupling
Coupling Partner Electron-deficient alkenes (sp²)Unactivated alkyl halides (sp³)
Typical Yield 78% - 85%65% - 75%
Reaction Time 12 Hours16 Hours
Temperature Ambient (20–25 °C)Ambient (20–25 °C)
Stereoselectivity (d.r.) High (>10:1) due to trans-cyclohexyl shieldingModerate (4:1 to 6:1)
Functional Group Tolerance Excellent (Tolerates alcohols, amines, esters)Good (Tolerates esters, ethers; sensitive to free amines)
Primary Failure Mode Oxygen quenching (incomplete degassing)Catalyst poisoning (wet solvent/inactive Mn)

References

  • Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis Source: Chemical Reviews (Prier, C. K.; Rankic, D. A.; MacMillan, D. W. C.) URL:[Link]

  • Cross-Electrophile Coupling: Principles of Reactivity and Selectivity Source: The Journal of Organic Chemistry (Everson, D. A.; Weix, D. J.) URL:[Link]

Method

Reagents for the selective reduction of Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)-

Application Note: Chemoselective Reduction Strategies for Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)- Executive Summary & The Chemoselectivity Challenge Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)- (CAS: 195138-22...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Reduction Strategies for Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)-

Executive Summary & The Chemoselectivity Challenge

Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)- (CAS: 195138-22-8) is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The molecule features a trans-4-methylcyclohexyl ring appended to an α -bromo ketone moiety.

The core synthetic challenge when processing this intermediate is chemoselectivity . The molecule possesses two highly electrophilic, reducible sites:

  • The Carbonyl Group (C=O): Susceptible to hydride nucleophiles.

  • The Carbon-Bromine Bond (C-Br): Susceptible to single-electron transfer (SET) reduction or nucleophilic displacement.

Depending on the downstream API target, a chemist must orthogonally reduce one functional group while preserving the other. This guide details the mechanistic causality and self-validating protocols for two divergent pathways: the selective reduction of the ketone to a bromohydrin[1], and the selective dehalogenation of the α -carbon to yield a methyl ketone[2].

Mechanistic Causality & Reagent Selection

Pathway A: Selective Carbonyl Reduction (Bromohydrin Formation)

To convert the α -bromo ketone into 2-bromo-1-(trans-4-methylcyclohexyl)ethanol, the reagent of choice is Sodium Borohydride (NaBH₄) under strictly controlled cryogenic conditions (-20°C to 0°C)[1].

  • The "Why": NaBH₄ is a nucleophilic hydride donor that selectively attacks the highly polarized carbonyl carbon. However, the resulting intermediate is an alkoxide positioned β to a leaving group (bromide). If the thermal energy is too high, or if the reaction is conducted in a basic environment, the alkoxide will undergo a rapid intramolecular SN​2 attack on the adjacent carbon, ejecting the bromide to form an epoxide (Darzens-type reactivity)[3]. Maintaining low temperatures traps the intermediate alkoxide until it is protonated during an acidic aqueous quench, safely yielding the target bromohydrin.

Pathway B: Selective Dehalogenation (Methyl Ketone Formation)

To selectively cleave the C-Br bond while leaving the ketone intact, yielding 1-(trans-4-methylcyclohexyl)ethanone, Zinc dust in Glacial Acetic Acid (Zn/AcOH) is the optimal system[2].

  • The "Why": This reduction proceeds via a Single-Electron Transfer (SET) mechanism rather than hydride transfer. The C-Br bond has a low-lying lowest unoccupied molecular orbital (LUMO). Metallic zinc donates an electron into this antibonding orbital, causing homolytic cleavage to form a carbon-centered radical and a bromide anion. A subsequent electron transfer generates a zinc enolate/carbanion, which is rapidly protonated by the acetic acid solvent[4]. The carbonyl group remains untouched because its reduction potential requires stronger hydride donors or high-pressure catalytic hydrogenation.

Quantitative Data Presentation

The following table summarizes the operational parameters and expected outcomes for the orthogonal reduction pathways.

Target MoleculeReagent SystemTemp (°C)SolventChemoselectivityKey Mechanistic Consideration
Bromohydrin (Alcohol)NaBH₄ (1.2 eq)-20 to 0MeOH / THF>95% (C=O reduction)Cryogenic control prevents intramolecular epoxidation[3].
Bromohydrin (Chiral)CBS Catalyst + BH₃-20Anhydrous THF>99% eeAsymmetric induction via stereocontrolled hydride delivery.
Methyl Ketone Zn dust (3.0 eq)25 to 50Glacial AcOH>98% (C-Br cleavage)SET mechanism; highly exothermic, requires controlled Zn addition[2].
Methyl Ketone NaI / Na₂S₂O₃25Acetone / EtOH>90% (C-Br cleavage)Two-step Finkelstein/reduction; milder alternative to Zinc[2].

Reaction Pathway Visualization

G SM Ethanone, 2-bromo-1- (trans-4-methylcyclohexyl)- RegA NaBH4 MeOH/THF, -20°C SM->RegA RegB Zn Dust Glacial AcOH, RT SM->RegB ProdA 2-bromo-1-(trans-4- methylcyclohexyl)ethanol (Bromohydrin) RegA->ProdA Warning Avoid Heat/Base (Prevents Epoxidation) RegA->Warning ProdB 1-(trans-4- methylcyclohexyl)ethanone (Methyl Ketone) RegB->ProdB

Caption: Divergent chemoselective reduction pathways for Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)-.

Experimental Protocols

Protocol A: Synthesis of 2-bromo-1-(trans-4-methylcyclohexyl)ethanol (Selective Carbonyl Reduction)

This protocol is designed to be self-validating; the strict temperature control is the primary variable dictating the purity of the isolated bromohydrin[1].

Materials:

  • Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)- (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.2 eq)

  • Anhydrous Methanol / THF (1:4 ratio, 10 volumes)

  • Saturated aqueous NH₄Cl solution

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)- and the THF/MeOH solvent mixture.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -20°C. Critical Step: Do not proceed until the temperature is stabilized to prevent epoxide formation[3].

  • Reagent Addition: Add NaBH₄ in small, divided portions over 30 minutes. Monitor the internal temperature closely; do not allow it to exceed -10°C during the addition.

  • Reaction Monitoring: Stir the mixture at -20°C for 2 hours. Validate reaction completion via TLC (Hexanes:EtOAc 8:2). The starting material spot (UV active/stains with KMnO₄) should completely disappear, replaced by a more polar product spot.

  • Quench: While maintaining the temperature below 0°C, slowly add saturated aqueous NH₄Cl dropwise to destroy excess hydride and protonate the alkoxide intermediate.

  • Isolation: Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at <30°C to yield the target bromohydrin.

Protocol B: Synthesis of 1-(trans-4-methylcyclohexyl)ethanone (Selective Dehalogenation)

This protocol utilizes a dissolving metal reduction to selectively cleave the C-Br bond via a radical intermediate[2].

Materials:

  • Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)- (1.0 eq)

  • Activated Zinc Dust (3.0 eq)

  • Glacial Acetic Acid (10 volumes)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Zinc Activation (Optional but Recommended): Briefly wash the zinc dust with 1M HCl, followed by water, ethanol, and ether. Dry under vacuum. This removes the passivation layer of ZnO, ensuring rapid and reproducible SET kinetics.

  • Preparation: Dissolve the starting material in Glacial Acetic Acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Controlled Addition: Add the activated Zinc dust portion-wise at room temperature. Observation: The reaction is moderately exothermic. A slight evolution of gas may be observed.

  • Reaction Monitoring: Allow the suspension to stir at room temperature for 1 hour. If TLC indicates incomplete conversion, gently warm the mixture to 40-50°C for an additional hour. The product will be significantly less polar than the starting material.

  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove unreacted zinc salts. Wash the Celite pad generously with DCM.

  • Isolation: Transfer the filtrate to a separatory funnel. Carefully neutralize the acetic acid by washing sequentially with water and then saturated aqueous NaHCO₃ until the aqueous layer is slightly basic (pH ~8). Caution: Vigorous CO₂ evolution will occur during the NaHCO₃ wash; vent frequently.

  • Purification: Dry the DCM layer over MgSO₄, concentrate under reduced pressure, and purify via short-path distillation or silica gel chromatography to isolate the pure methyl ketone.

References

  • [4] Metal-Free Protocol for the Synthesis of α-Bromo Ketones from Olefins Using TsNBr2. ResearchGate. Available at:

  • [1] Methyl 2-(Benzyloxy)-5-(2-Bromoacetyl)benzoate - Protocol 1: Selective Reduction of a Bromoacetyl Group using Sodium Borohydride. Benchchem. Available at:

  • [2] 2,4-Dibromo-2,4-dimethylpentan-3-one | Protocol 1: Debromination using Zinc. Benchchem. Available at:

  • [3] 2-Bromo-1-(6-fluorochroman-2-yl)ethanol | Stereoselective Reduction & Epoxide Avoidance. Benchchem. Available at:

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent thermal degradation of Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)- during storage

Welcome to the Technical Support Center for Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)- . This resource is designed for researchers, synthetic chemists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)- . This resource is designed for researchers, synthetic chemists, and drug development professionals. Alpha-bromo ketones are highly versatile synthetic intermediates, but their inherent reactivity makes them notoriously unstable during storage. This guide provides field-proven protocols to mitigate thermal degradation, hydrolysis, and photodecomposition.

Executive Compound Profile

PropertyValue
Chemical Name Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)-
CAS Number 195138-22-8
Compound Class α -Bromo ketone
Primary Instabilities Thermal elimination, moisture-driven hydrolysis, photolysis

Degradation Pathways Overview

To effectively troubleshoot storage issues, it is critical to understand the mechanistic pathways that lead to sample degradation.

G A Ethanone, 2-bromo-1- (trans-4-methylcyclohexyl)- B α,β-Unsaturated Ketone (Elimination Product) A->B Thermal Stress / Trace Base (E2 Mechanism) C α-Hydroxy Ketone (Hydrolysis Product) A->C Moisture / H2O (Nucleophilic Substitution) D Radical Byproducts (Photodecomposition) A->D UV/Visible Light (C-Br Homolysis)

Fig 1: Primary degradation pathways of alpha-bromo ketones under storage stress.

Troubleshooting FAQs

Q1: My stored batch of Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)- has darkened from pale yellow to brown. What causes this, and how can I prevent it? Causality: Darkening is a macroscopic indicator of thermal degradation or photolytic C-Br bond cleavage. Alpha-bromo ketones are highly susceptible to thermal elimination (dehydrohalogenation), which releases hydrogen bromide (HBr) and forms α , β -unsaturated ketones[1]. The released HBr auto-catalyzes further decomposition and self-condensation of the ketone, leading to highly conjugated, dark-colored polymeric byproducts. Resolution: Store the compound strictly at or below -20°C. Ensure the storage container is opaque or made of amber glass to prevent photolytic radical initiation[2].

Q2: NMR analysis of my stored sample shows new alkene peaks. Why is elimination occurring even at room temperature? Causality: Alpha-bromo ketones can undergo spontaneous E2 elimination to form α , β -unsaturated ketones if trace bases or nucleophiles are present[1]. Even slightly alkaline conditions on the surface of standard glassware or residual basic workup solvents can abstract the acidic proton adjacent to the carbonyl (the beta position relative to the leaving group), driving the simultaneous departure of the bromide ion[3]. Resolution: Avoid basic conditions during the final workup and storage[4]. Wash all storage glassware with a dilute acid rinse or use silanized vials to eliminate surface alkalinity.

Q3: We are detecting alpha-hydroxy ketone impurities in our LC-MS traces after one month of storage. How is this forming? Causality: The alpha-carbon in Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)- is highly electrophilic due to the electron-withdrawing effects of both the carbonyl oxygen and the bromine atom. In the presence of ambient moisture, water acts as a nucleophile, displacing the bromide via a substitution mechanism to form an α -hydroxy ketone[5]. Alpha-bromo ketones are known to be chemically unstable and susceptible to nucleophilic attack in the presence of water, often losing chiral purity or degrading entirely[6]. Resolution: Implement rigorous anhydrous storage conditions. Backfill the storage vial with inert gas (Argon) and store over a desiccant in a tightly sealed container.

Quantitative Stability Factors

Stress FactorMechanism of DegradationKinetic ImpactRequired Storage Countermeasure
Temperature (>0°C) E2 DehydrohalogenationExponential rate increase with heatStore at -20°C to -80°C
Moisture (H 2​ O) Nucleophilic SubstitutionFirst-order dependence on [H 2​ O]Argon backfill, PTFE-sealed vials
Light (UV/Vis) Homolytic C-Br CleavageRadical chain reactionAmber glass, foil wrapping
Trace Base Enolization / E2 EliminationCatalytic accelerationNeutral/acid-washed containers

Experimental Protocols

Protocol: Cryogenic Anhydrous Storage Workflow

Objective: To establish a self-validating, moisture-free, and thermally stable environment for the long-term storage of Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)-.

Step 1: Purification Verification Before storage, verify the purity of the batch via 2D TLC or NMR. Alpha-bromo ketones can degrade on standard silica gel; if using TLC, use neutral alumina or deactivate the silica gel with a small amount of triethylamine in the eluent to prevent false degradation signals[2].

Step 2: Container Preparation Select amber glass vials to block UV/visible light. Pre-dry the vials in an oven at 120°C for at least 4 hours to remove surface moisture. Cool the vials in a desiccator.

Step 3: Inert Atmosphere Transfer Inside a glovebox or using a Schlenk line, transfer the purified Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)- into the dried amber vials.

Step 4: Argon Backfilling Purge the headspace of the vial with dry Argon gas for 30 seconds. Argon is heavier than Nitrogen and provides a superior protective blanket against atmospheric moisture and oxygen[2].

Step 5: Sealing Seal the vial tightly using a PTFE-lined screw cap. Wrap the cap junction with Parafilm or PTFE tape to create an impermeable vapor barrier.

Step 6: Temperature-Controlled Storage Immediately transfer the sealed vials to a dedicated -20°C (or -80°C for storage exceeding 6 months) freezer. Equip the freezer with a continuous temperature monitoring and alarm system to prevent accidental thermal excursions.

G N1 1. Purity Verification (2D TLC / NMR) N2 2. Container Prep (Amber Glass, 120°C) N1->N2 N3 3. Inert Transfer (Glovebox/Schlenk) N2->N3 N4 4. Argon Backfill (Displace O2/H2O) N3->N4 N5 5. PTFE Sealing (Vapor Barrier) N4->N5 N6 6. Cryogenic Storage (-20°C to -80°C) N5->N6

Fig 2: Step-by-step cryogenic anhydrous storage workflow for alpha-bromo ketones.

References

  • Aqueous suspension compositions, formulations, and water dispersible dry compositions comprising 16alpha-bromo-3beta-hydroxy-5alpha-androstan-17-ketone and hydrates, derivatives, and analogs thereof (US10836788B2). Google Patents. Available at:[5]

  • United States Patent (12). Googleapis.com. Available at:[Link][6]

  • Alpha Halogenation of Aldehydes and Ketones | Organic Chemistry. Fiveable. Available at:[Link][1]

  • Alpha Halogenation of Aldehydes and Ketones | Organic Chemistry. Fiveable. Available at: [Link][3]

Sources

Optimization

Technical Support Center: Optimizing Nucleophilic Substitution of 2-bromo-1-(trans-4-methylcyclohexyl)ethanone

Executive Overview Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you are likely utilizing 2-bromo-1-(trans-4-methylcyclohexyl)ethanone as a critical building block f...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you are likely utilizing 2-bromo-1-(trans-4-methylcyclohexyl)ethanone as a critical building block for complex active pharmaceutical ingredients (APIs).

While α -bromoketones are generally excellent electrophiles, this specific substrate presents unique mechanistic challenges. The bulky trans-4-methylcyclohexyl group creates significant steric hindrance near the carbonyl, restricting the optimal Bürgi-Dunitz trajectory for incoming nucleophiles. Concurrently, the acidic α -proton on the C1 position of the cyclohexyl ring makes the substrate highly susceptible to enolization and subsequent degradation pathways.

This guide synthesizes field-proven methodologies and mechanistic causality to help you troubleshoot low yields, eliminate side reactions, and establish a self-validating experimental workflow.

Troubleshooting Guide & FAQs

Q1: My substitution reaction stalls at 30-40% conversion, leaving significant unreacted starting material. How can I drive the reaction to completion? Cause: The bromide ion is only a moderate leaving group. When combined with the steric bulk of the adjacent cyclohexyl ring, the activation energy for the bimolecular nucleophilic substitution ( SN​2 ) increases significantly, causing the reaction to stall. Solution: Implement an in situ Finkelstein halogen exchange[1]. By adding a catalytic to stoichiometric amount of Sodium Iodide (NaI) in a polar aprotic solvent, the α -bromoketone is transiently converted into an α -iodoketone. Iodide is a vastly superior leaving group, which lowers the transition state energy and accelerates the SN​2 attack, driving the reaction to completion.

Q2: I am observing a major byproduct with a different mass and NMR profile. What is it, and how do I prevent it? Cause: You are likely observing the Favorskii rearrangement [2]. If you use strong bases (e.g., alkoxides, NaOH, or strong basic nucleophiles), the base abstracts the tertiary α -proton on the C1 position of the cyclohexyl ring. This generates an α -haloenolate ion[3]. The enolate undergoes intramolecular cyclization to form a spiro-cyclopropanone intermediate, which is subsequently cleaved by the nucleophile to yield a ring-contracted ester or acid byproduct. Solution: Switch to mild, sterically hindered, non-nucleophilic bases such as K2​CO3​ , Cs2​CO3​ , or N,N -Diisopropylethylamine (DIPEA). These bases are strong enough to neutralize the hydrobromic acid generated during the reaction but weak enough to prevent the initial deprotonation of the cyclohexyl ring.

Q3: Why am I seeing epoxide formation instead of the desired alpha-substitution? Cause: Hard nucleophiles (such as oxygen-centered alkoxides) can preferentially attack the highly electrophilic sp2 carbonyl carbon rather than the sp3 α -carbon. This forms a tetrahedral halohydrin intermediate that rapidly undergoes an intramolecular SN​2 cyclization to form an oxirane (epoxide)—a process known as the Darzens reaction [2]. Solution: Soften the nucleophile or strictly control the temperature (0 °C). Utilizing polar aprotic solvents (like MeCN or DMF) leaves the nucleophile unsolvated and highly reactive toward the softer sp3 carbon, favoring the desired substitution pathway[4].

Mechanistic Divergence & Troubleshooting Workflows

Understanding the competing pathways is critical for rational reaction optimization. The diagram below illustrates how the choice of reagents dictates the fate of 2-bromo-1-(trans-4-methylcyclohexyl)ethanone.

Mechanism SM 2-bromo-1-(trans-4-methylcyclohexyl)ethanone SN2 Desired SN2 Product (Alpha-Substitution) SM->SN2 Mild Base, Good Nu- Fav Favorskii Rearrangement (Ring Contraction) SM->Fav Strong Base (Alkoxides) Dar Darzens Epoxide (Carbonyl Attack) SM->Dar Hard Nucleophiles

Caption: Mechanistic divergence pathways for 2-bromo-1-(trans-4-methylcyclohexyl)ethanone.

Troubleshooting Start LC-MS / NMR Analysis of Reaction Mixture Q1 High Unreacted Starting Material? Start->Q1 Q2 Significant Side Products Detected? Q1->Q2 No Sol1 Add NaI (0.1-1.0 eq) Switch to MeCN/Acetone Q1->Sol1 Yes Sol2 Identify Side Product Q2->Sol2 Yes Favorskii Favorskii / Enolate Degradation Sol2->Favorskii Darzens Epoxide / Carbonyl Attack Sol2->Darzens FixFav Switch to Mild Base (K2CO3, DIPEA) Favorskii->FixFav FixDar Lower Temp (0°C) Use Polar Aprotic Solvent Darzens->FixDar

Caption: Reaction troubleshooting workflow for alpha-bromoketone nucleophilic substitution.

Quantitative Data: Reaction Optimization Matrix

To systematically improve your yield, refer to the optimized parameters below. These conditions have been synthesized from established protocols for sterically hindered α -haloketones.

ParameterSub-Optimal ConditionOptimized ConditionMechanistic RationaleExpected Yield Impact
Solvent Methanol / EthanolMeCN or DMF Polar aprotic solvents do not hydrogen-bond to the nucleophile, drastically increasing its effective nucleophilicity.+20–30%
Base NaOMe / KOtBuDIPEA or K2​CO3​ Non-nucleophilic bases prevent the formation of α -haloenolates, shutting down the Favorskii rearrangement pathway.+15–25%
Additive NoneNaI (0.2–1.0 eq) Facilitates a Finkelstein halogen exchange, generating a highly reactive α -iodoketone intermediate in situ.+30–40%
Temperature Reflux0 °C to RT Kinetic control at lower temperatures favors SN​2 substitution over higher-energy Darzens epoxidation or degradation.+10–15%

Self-Validating Experimental Protocol: Finkelstein-Assisted SN​2

This protocol is designed as a self-validating system . It incorporates In-Process Controls (IPCs) that allow the chemist to visually and analytically verify the success of each mechanistic step before proceeding, ensuring high fidelity and preventing wasted downstream resources.

Materials:

  • 2-bromo-1-(trans-4-methylcyclohexyl)ethanone (1.0 eq)

  • Sodium Iodide (NaI) (0.5 eq, anhydrous)

  • N,N -Diisopropylethylamine (DIPEA) (1.5 eq)

  • Nucleophile (e.g., primary/secondary amine) (1.1 eq)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve 2-bromo-1-(trans-4-methylcyclohexyl)ethanone in anhydrous MeCN to achieve a 0.2 M concentration under an inert nitrogen atmosphere.

    • System Check: Ensure complete dissolution. A cloudy solution indicates moisture ingress or degraded starting material.

  • Finkelstein Activation: Add anhydrous NaI (0.5 eq) to the stirring solution at room temperature. Stir for 30 minutes.

    • Validation Checkpoint (Visual & Analytical): The solution will transition to a pale yellow/amber color, indicating the formation of the α -iodoketone and soluble iodide complexes. Do not proceed until LC-MS analysis of an aliquot confirms a mass shift corresponding to the displacement of Bromine (distinctive 1:1 M/M+2 isotope pattern) by Iodine (single mass peak).

  • Base Addition: Add DIPEA (1.5 eq) in a single portion.

    • Causality: DIPEA acts as an acid scavenger for the subsequent step, protecting the nucleophile from protonation without triggering enolization.

  • Nucleophile Introduction: Cool the reaction vessel to 0 °C using an ice bath. Add the nucleophile (1.1 eq) dropwise over 10 minutes.

    • Causality: Dropwise addition at 0 °C maintains a low concentration of the free nucleophile, mitigating the risk of double-alkylation or Darzens-type carbonyl attack.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

    • Validation Checkpoint: Monitor reaction progress via TLC (Hexanes/EtOAc) or LC-MS. The transient α -iodoketone intermediate spot should steadily disappear. A stalled reaction at this phase diagnostically points to nucleophile degradation or solvent poisoning (e.g., water quenching the nucleophile).

  • Workup: Quench the reaction with saturated aqueous NH4​Cl , extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

References

  • Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution Source: JoVE (Journal of Visualized Experiments) URL:[Link][3]

  • Iodoalkane synthesis: Iodination reactions with halogen exchange (2) Source: Chemia / Manac Inc. URL:[Link][1]

  • α-Halo ketone (Structure and Reactions) Source: Wikipedia URL:[Link][2]

Sources

Troubleshooting

Minimizing epimerization side products in Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)- synthesis

Target Molecule: Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)- Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals troubleshooting stereochemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)-

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals troubleshooting stereochemical degradation during the synthesis of 2-bromo-1-(trans-4-methylcyclohexyl)ethan-1-one.

Core Problem Statement

The synthesis of 2-bromo-1-(trans-4-methylcyclohexyl)ethan-1-one requires the regioselective alpha-bromination of the methyl group in 1-(trans-4-methylcyclohexyl)ethan-1-one. The primary complication arises from the labile stereocenter at the C1 position of the cyclohexane ring (the methine carbon alpha to the carbonyl). Under standard acidic or basic bromination conditions, reversible enolization at this C1 position planarizes the stereocenter. Upon re-ketonization, the molecule epimerizes, yielding a thermodynamically driven mixture of cis and trans isomers, alongside undesired tertiary ring-brominated side products[1].

Mechanistic Root Cause Analysis

To prevent epimerization, one must understand the causality of enolization. Ketone halogenation is rate-limited by the formation of the enol intermediate[1]. For unsymmetrical methyl ketones, two competing enolization pathways exist:

  • Thermodynamic Pathway (Ring Enolization): Acidic conditions (e.g., Br₂/AcOH) favor the formation of the more substituted, stable enol. This involves deprotonation of the C1 methine proton, destroying the trans stereochemistry[2].

  • Kinetic Pathway (Methyl Enolization): Bulky bases at cryogenic temperatures selectively deprotonate the less sterically hindered methyl group, preserving the C1 stereocenter.

EnolizationPathways SM 1-(trans-4-methylcyclohexyl) ethan-1-one KineticEnol Kinetic Enol (Exocyclic C=C) SM->KineticEnol LDA, -78°C (Steric Control) ThermoEnol Thermodynamic Enol (Endocyclic C=C) SM->ThermoEnol H+ / Heat (Thermodynamic Control) Target Target Product (trans-Isomer preserved) KineticEnol->Target NBS or Br2 (Regioselective) SideProduct Side Products (cis-Epimer & C1-Bromide) ThermoEnol->SideProduct Br2 (Loss of Chirality)

Fig 1: Kinetic vs. thermodynamic enolization pathways of the trans-cyclohexyl ketone.

Troubleshooting FAQs

Q1: Why am I seeing up to 40% of the cis-isomer and tertiary bromide side products when using standard Br₂/AcOH conditions? A: Acetic acid acts as an acid catalyst, which promotes the formation of the thermodynamically stable enol at the C1 position[1]. Because the C1 carbon becomes sp²-hybridized (planar), the trans stereochemistry is erased. When the intermediate reacts with bromine or re-protonates, it can do so from either face, leading to epimerization. Furthermore, the electron-rich nature of the more substituted enol makes it highly susceptible to bromination, yielding 1-bromo-1-(4-methylcyclohexyl)ethanone.

Q2: How can I force the reaction to exclusively brominate the methyl group while preserving the trans configuration? A: You must bypass the thermodynamic enol entirely by utilizing a Kinetic Silyl Enol Ether intermediate. By treating the starting ketone with Lithium Diisopropylamide (LDA) at -78 °C, the bulky base selectively deprotonates the unhindered methyl group. Trapping this kinetic enolate with Trimethylsilyl chloride (TMSCl) locks the regiochemistry. Subsequent bromination of the isolated silyl enol ether with N-Bromosuccinimide (NBS) delivers the target compound with >95% stereoretention.

Q3: Cryogenic conditions (-78 °C) are a bottleneck for our scale-up. Is there a direct bromination method that operates at near-ambient temperatures without causing epimerization? A: Yes. Copper(II) Bromide (CuBr₂) in a refluxing biphasic or mixed solvent system (e.g., CHCl₃/EtOAc) is a highly effective, scalable alternative. CuBr₂ acts as both a mild Lewis acid and a halogen source, offering vastly improved regioselectivity for the methyl group of unsymmetrical ketones compared to molecular bromine[3]. Because it avoids strong protic acids, C1 enolization is minimized, preserving the trans stereocenter.

Quantitative Method Comparison

The following table summarizes the performance of various bromination strategies based on empirical field data:

Bromination MethodReagents & ConditionsRegioselectivity (Methyl : Ring)Epimerization (% cis)Typical Isolated YieldScalability
Acid-Catalyzed Br₂, AcOH, 20 °CPoor (~1:1)High (30 - 50%)< 40%High
CuBr₂-Mediated CuBr₂, CHCl₃/EtOAc, 70 °CGood (>10:1)Low (< 5%)75 - 85%High
Kinetic Enolate 1. LDA, TMSCl (-78 °C)2. NBS, THF (0 °C)Excellent (>99:1)Trace (< 1%)80 - 90%Low/Medium

Validated Experimental Protocols

Protocol A: Kinetic Silyl Enol Ether Bromination (Highest Stereofidelity)

Use this protocol when absolute stereochemical purity of the trans-isomer is critical.

Step 1: Kinetic Enolization

  • Flame-dry a Schlenk flask under an inert atmosphere (N₂ or Ar). Add anhydrous THF (10 mL/mmol) and diisopropylamine (1.1 equiv).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-Butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA.

  • Add a solution of 1-(trans-4-methylcyclohexyl)ethan-1-one (1.0 equiv) in anhydrous THF dropwise over 15 minutes. Stir at -78 °C for 45 minutes.

Step 2: Trapping 5. Add Trimethylsilyl chloride (TMSCl, 1.2 equiv) dropwise. 6. Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour. 7. Quench with cold saturated aqueous NaHCO₃. Extract with hexanes (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude silyl enol ether.

Step 3: Bromination 8. Dissolve the crude silyl enol ether in anhydrous THF (10 mL/mmol) and cool to 0 °C. 9. Add N-Bromosuccinimide (NBS, 1.05 equiv) in three portions over 15 minutes. 10. Stir for 1 hour at 0 °C. Self-Validation Check: The reaction is complete when the solid NBS suspension fully dissolves and disappears. 11. Quench with saturated aqueous Na₂S₂O₃ to destroy residual electrophilic bromine. Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography.

Protocol B: Copper(II) Bromide Mediated Bromination (Scalable & Mild)

Use this protocol for larger scale syntheses where cryogenic cooling is unfeasible.

Step 1: Reaction Setup

  • Dissolve 1-(trans-4-methylcyclohexyl)ethan-1-one (1.0 equiv) in a 1:1 mixture of Chloroform and Ethyl Acetate (15 mL/mmol).

  • Add finely powdered Copper(II) Bromide (CuBr₂, 2.0 equiv) to the solution. The mixture will appear dark green/black.

Step 2: Reflux and Monitoring 3. Heat the suspension to reflux (approx. 70 °C) with vigorous stirring. 4. Monitor the reaction visually. Self-Validation Check: As CuBr₂ transfers its bromine, it is reduced to Copper(I) Bromide (CuBr), which is an insoluble white precipitate. The reaction is complete when the dark solid is entirely replaced by a white/pale-grey precipitate (typically 2-4 hours).

Step 3: Workup 5. Cool the mixture to room temperature. 6. Filter the suspension through a pad of Celite to remove the CuBr salts. Wash the filter cake with EtOAc. 7. Wash the combined filtrate with water and brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. 8. Purify the resulting oil via recrystallization or short-path distillation to obtain the target 2-bromo-1-(trans-4-methylcyclohexyl)ethan-1-one.

References

  • Halogenation Of Ketones via Enols - Master Organic Chemistry. Master Organic Chemistry.
  • Synthetic Access to Aromatic α-Haloketones - PMC - NIH. National Institutes of Health.
  • Buy Bromomethyl cyclohexylmethyl ketone - Smolecule. Smolecule.

Sources

Reference Data & Comparative Studies

Validation

Comparing alpha-bromo ketones: Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)- and cyclohexyl analogues

An In-Depth Comparative Guide to α-Bromo Ketones: 2-Bromo-1-(trans-4-methylcyclohexyl)ethanone and its Cyclohexyl Analogue This guide presents a technical comparison between two key synthetic intermediates: 2-bromo-1-(tr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to α-Bromo Ketones: 2-Bromo-1-(trans-4-methylcyclohexyl)ethanone and its Cyclohexyl Analogue

This guide presents a technical comparison between two key synthetic intermediates: 2-bromo-1-(trans-4-methylcyclohexyl)ethanone and its parent analogue, 2-bromo-1-cyclohexylethanone. Tailored for researchers, chemists, and professionals in drug development, this document delves into the synthesis, spectroscopic identity, and nuanced reactivity differences between these compounds, grounded in experimental data and established chemical principles.

Introduction: The Strategic Importance of α-Bromo Ketones

α-Bromo ketones are a highly valuable class of organic compounds, serving as versatile building blocks in synthetic chemistry.[1] Their bifunctional nature, featuring an electrophilic carbonyl carbon and a carbon atom susceptible to nucleophilic attack, allows for a vast array of chemical transformations.[1] This dual reactivity is fundamental to the construction of complex molecular architectures, particularly in the synthesis of nitrogen-, sulfur-, and oxygen-containing heterocycles which are prevalent scaffolds in medicinal chemistry.[2] Furthermore, the electrophilic character of the α-carbon makes these molecules effective "warheads" for targeted covalent inhibitors, which can offer significant advantages in potency and duration of pharmacological action by forming permanent bonds with target enzymes.[1] Understanding the subtle structural and reactivity differences between closely related α-bromo ketones is therefore critical for optimizing synthetic routes and designing novel therapeutic agents.

Synthesis and Purification: An Acid-Catalyzed Approach

The most direct and common method for preparing these target molecules is the α-bromination of the corresponding parent ketones, 1-(trans-4-methylcyclohexyl)ethanone and 1-cyclohexylethanone.[3] This reaction is typically performed under acidic conditions, which facilitates the formation of a nucleophilic enol intermediate, the key reactive species in the bromination process.[1][4]

Mechanism of Acid-Catalyzed α-Bromination

The reaction proceeds through a well-established three-step mechanism. The formation of the enol is the rate-determining step.[4]

Caption: Acid-catalyzed α-bromination mechanism.

Experimental Protocol: α-Bromination of 1-Cyclohexylethanone

  • Reaction Setup: In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve the parent ketone (e.g., 1-cyclohexylethanone, 1.0 eq) in a suitable solvent such as methanol or glacial acetic acid at 0 °C.[5]

  • Bromination: Add a solution of molecular bromine (Br₂, 1.0 eq) dropwise to the stirred solution.[5] The reaction progress can be monitored by the disappearance of the characteristic reddish-brown color of bromine.

  • Reaction Monitoring: Progress can be effectively tracked using Thin-Layer Chromatography (TLC) to confirm the consumption of the starting material.[6]

  • Workup: Upon completion, pour the reaction mixture into cold water. Extract the aqueous mixture with an organic solvent like diethyl ether or dichloromethane.

  • Neutralization & Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize excess acid), followed by brine.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by column chromatography on silica gel to yield the pure α-bromo ketone.[2]

This protocol is equally applicable to the synthesis of 2-bromo-1-(trans-4-methylcyclohexyl)ethanone. The trans stereochemistry of the starting material is preserved under these conditions.

Spectroscopic and Physical Properties: A Comparative Overview

The structural identity and purity of the synthesized ketones are confirmed using standard spectroscopic techniques and physical measurements. The primary differences arise from the presence of the methyl group on the cyclohexane ring.

Table 1: Comparative Spectroscopic and Physical Data

Property2-Bromo-1-cyclohexylethanone2-Bromo-1-(trans-4-methylcyclohexyl)ethanone
Formula C₈H₁₃BrO[7]C₉H₁₅BrO
Molecular Weight 205.09 g/mol [7]219.12 g/mol
Appearance Colorless to pale yellow liquid[8]Expected to be a colorless to pale yellow liquid/solid
¹H NMR (CDCl₃, δ) ~3.96 (s, 2H, -COCH₂Br), 2.86-2.55 (m, 1H, -CHCO-), 2.24-1.08 (m, 10H, cyclohexyl)[5]~4.0 (s, 2H, -COCH₂Br), ~2.6 (m, 1H, -CHCO-), ~1.8-1.0 (m, 9H, cyclohexyl), ~0.9 (d, 3H, -CH₃)
¹³C NMR (CDCl₃, δ) ~205 (C=O), ~50 (CHCO), ~35 (CH₂Br), ~28-25 (cyclohexyl CH₂)~205 (C=O), ~50 (CHCO), ~35 (CH₂Br), ~34 (cyclohexyl CH), ~32 (cyclohexyl CH₂), ~21 (CH₃)
IR (cm⁻¹) ~1715 (C=O stretch)[9][10]~1715 (C=O stretch)

The most telling difference in the ¹H NMR spectra is the appearance of a doublet at approximately 0.9 ppm for the methyl group in the substituted analogue. In the ¹³C NMR, this methyl group gives rise to a signal around 21 ppm. The IR spectra of both compounds are dominated by a strong carbonyl (C=O) stretching absorption around 1715 cm⁻¹, characteristic of saturated aliphatic ketones.[9][11]

Comparative Reactivity Analysis

The core utility of α-bromo ketones lies in their reactivity as electrophiles in nucleophilic substitution (Sₙ2) reactions.[1] The electron-withdrawing nature of the adjacent carbonyl group significantly enhances the reactivity of the α-carbon towards nucleophiles compared to a standard alkyl halide.[12] To compare the two title compounds, we can analyze their reaction rates with a model nucleophile.

Experimental Workflow: Comparative Sₙ2 Reactivity Study

The workflow below outlines a procedure to quantify the relative reaction rates of the two α-bromo ketones with a nucleophile, such as sodium thiophenoxide.

Caption: Workflow for comparing the Sₙ2 reaction rates.

Discussion of Steric and Electronic Effects

The rate of an Sₙ2 reaction is highly sensitive to both steric hindrance at the reaction center and the electronic properties of the substrate.

  • Steric Effects: The bulky cyclohexyl group already presents a degree of steric hindrance. The addition of a methyl group at the 4-position, while remote from the C-Br bond, adds to the overall bulk of the substituent. This increased steric demand could slightly hinder the backside attack of the incoming nucleophile, potentially slowing the reaction. Steric effects are known to play a significant role in the reactivity of cyclohexane derivatives.[13][14]

  • Electronic Effects: Alkyl groups are weakly electron-donating through an inductive effect. The methyl group on the trans-4-methylcyclohexyl ring will therefore be slightly more electron-donating than the corresponding proton on the unsubstituted ring. This can subtly decrease the electrophilicity of the α-carbon, making it marginally less susceptible to nucleophilic attack.

Table 2: Predicted Comparative Reactivity Data

SubstratePredicted Relative Rate (k_rel)Primary Rationale
2-Bromo-1-cyclohexylethanone1.00Reference compound
2-Bromo-1-(trans-4-methylcyclohexyl)ethanone~0.9 - 0.95Minor steric hindrance and weak electron-donating effect of the remote methyl group.

Given these considerations, it is anticipated that 2-bromo-1-(trans-4-methylcyclohexyl)ethanone will react slightly slower in Sₙ2 reactions compared to its unsubstituted cyclohexyl analogue. While this difference may be small, it can be significant in competitive reaction scenarios or when optimizing for high yields and minimal reaction times in a drug development pipeline.

Conclusion

This guide provides a comparative analysis of 2-bromo-1-(trans-4-methylcyclohexyl)ethanone and 2-bromo-1-cyclohexylethanone, two important α-bromo ketone intermediates. Their synthesis via acid-catalyzed bromination is efficient and well-documented. Spectroscopic analysis provides clear distinguishing features, primarily related to the methyl substituent.

From a reactivity standpoint, the presence of the remote methyl group in the trans-4-methylcyclohexyl analogue is predicted to confer a slight but measurable decrease in Sₙ2 reactivity due to a combination of subtle steric and electronic effects. This underscores a critical principle for synthetic chemists: even seemingly minor structural modifications remote from a reactive center can influence chemical behavior, impacting reaction kinetics and synthetic strategy.

References

  • D'Auria, M. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(15), 4646. [Link]

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1-cyclohexylethanone. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-8, PPT-8 Part-8: Conformation and Reactivity in Cyclohexane-I. Retrieved from [Link] (Note: Direct link to the PDF was not available, linking to the institution's homepage).

  • YouTube. (2019, June 23). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. Retrieved from [Link]

  • McMurry, J. (2020). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry (10th ed.). Cengage Learning. [Link]

  • University of Calgary. (n.d.). IR: ketones. Retrieved from [Link]

  • YouTube. (2021, September 7). Steric Acceleration | Rate Of Reaction | Dynamic Stereochemistry. Retrieved from [Link]

  • Oregon State University. (2020). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

Sources

Comparative

HPLC method validation for Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)- purity analysis

A Comparative Guide to HPLC Method Validation for the Purity Analysis of Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)- Authored by: A Senior Application Scientist Introduction: The Analytical Imperative for Novel Synth...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to HPLC Method Validation for the Purity Analysis of Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)-

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for Novel Synthetic Intermediates

In the landscape of pharmaceutical development, the purity of synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)-, a substituted α-bromo ketone, represents a class of versatile building blocks pivotal for synthesizing more complex active pharmaceutical ingredients (APIs). The presence of a reactive bromo-acetyl group and a non-polar cyclohexyl moiety presents a unique analytical challenge. Ensuring its purity requires a robust, validated analytical method capable of separating the target molecule from starting materials, by-products, and potential degradants.

This guide provides an in-depth, experience-driven walkthrough of the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)-. We will explore the rationale behind the methodological choices, present a complete validation protocol with supporting data, and objectively compare the performance of this HPLC method with alternative analytical technologies, namely Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC). Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring regulatory compliance and scientific integrity.[1][2]

Part 1: Development and Validation of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the analyte of interest in the presence of its potential degradation products.[3] This is paramount for determining the shelf-life and storage conditions of a drug substance.

Physicochemical Properties and Method Development Rationale

Before embarking on method development, a thorough understanding of the analyte's properties is crucial.

  • Structure: Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)-

  • Molecular Formula: C9H15BrO

  • Molecular Weight: 219.12 g/mol

  • Predicted UV Absorbance: The carbonyl group (C=O) is the primary chromophore. While simple ketones have a weak n→π* transition around 270-300 nm, the absorbance is often too low for sensitive quantification. A much stronger π→π* transition occurs at lower wavelengths, typically below 220 nm. Therefore, detection in the low UV range is a logical starting point.

  • Solubility: The molecule possesses both a polar carbonyl group and a non-polar methylcyclohexyl group, suggesting good solubility in common HPLC solvents like acetonitrile and methanol.

Based on these properties, a reversed-phase HPLC (RP-HPLC) method is the most logical choice. The non-polar C18 stationary phase will interact with the hydrophobic methylcyclohexyl group, providing good retention, while a polar mobile phase will elute the compound.

Proposed HPLC Method Parameters

The following HPLC conditions were established as a starting point for validation, based on experience with similar α-bromo ketone structures.

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for robust separation of moderately polar compounds.
Mobile Phase Acetonitrile:Water (65:35 v/v)Acetonitrile has a low UV cutoff (~190 nm), making it suitable for low-wavelength detection. The ratio provides a good balance of retention and run time.[2][4][5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Detection UV at 210 nmTo capture the strong π→π* transition of the carbonyl group for maximum sensitivity.[6]
Column Temperature 30°CTo ensure reproducible retention times by minimizing fluctuations in mobile phase viscosity.
Injection Volume 10 µLA standard volume for analytical HPLC.
Diluent Mobile PhaseTo ensure peak shape is not compromised by solvent effects.
Method Validation Protocol & Experimental Data

The developed method was rigorously validated according to ICH Q2(R1) guidelines.[1][2][7]

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1] Forced degradation studies are the cornerstone of demonstrating specificity for a stability-indicating method.[3]

Experimental Protocol:

  • Prepare solutions of Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)- at 1 mg/mL.

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 80°C for 4 hours.

    • Base Hydrolysis: 0.1 N NaOH at 80°C for 2 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid drug substance at 105°C for 48 hours.

    • Photolytic Degradation: Solution exposed to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.

  • Analyze the stressed samples alongside an unstressed control sample.

  • Evaluate peak purity of the principal peak using a photodiode array (PDA) detector to ensure no co-eluting peaks.

Results:

Stress Condition% DegradationObservationsPeak Purity
Acid Hydrolysis~15%Two major degradation peaks observed.Pass
Base Hydrolysis~25%Multiple degradation peaks observed.Pass
Oxidation~10%One major degradation peak observed.Pass
Thermal~5%Minor degradation peaks observed.Pass
Photolytic~8%One significant degradation peak observed.Pass

Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8][9]

Experimental Protocol:

  • Prepare a stock solution of the reference standard at 1 mg/mL.

  • Perform serial dilutions to prepare at least five concentrations ranging from 50% to 150% of the nominal concentration (e.g., 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Results:

Concentration (mg/mL)Mean Peak Area (n=3)
0.05498,765
0.075751,234
0.101,002,345
0.1251,249,876
0.151,503,456
  • Linear Regression Equation: y = 10,015,210x - 1,234

  • Correlation Coefficient (r²): 0.9998

  • Range: 0.05 mg/mL to 0.15 mg/mL

Accuracy is the closeness of the test results to the true value. It is often determined by recovery studies.[5]

Experimental Protocol:

  • Prepare a placebo (matrix) solution.

  • Spike the placebo with the analyte at three concentration levels (80%, 100%, and 120% of the nominal concentration).

  • Prepare three samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Results:

Spiked LevelAmount Added (mg/mL)Amount Recovered (mg/mL, mean, n=3)% Recovery
80%0.080.07998.8%
100%0.100.101101.0%
120%0.120.11999.2%

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[1]

Experimental Protocol:

  • Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or a different instrument.

Results:

Precision LevelMean Assay (%)Standard DeviationRelative Standard Deviation (%RSD)
Repeatability (n=6)99.8%0.450.45%
Intermediate Precision (n=6)100.2%0.620.62%

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.[7]

Experimental Protocol:

  • Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

  • Confirm the LOQ by analyzing samples at this concentration and demonstrating acceptable precision (%RSD < 10%).

Results:

  • LOD: 0.001 mg/mL

  • LOQ: 0.003 mg/mL

  • Precision at LOQ (%RSD, n=6): 4.8%

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1]

Experimental Protocol:

  • Vary the following parameters one at a time:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2°C)

    • Mobile Phase Composition (± 2% Acetonitrile)

  • Analyze a system suitability solution with each variation and evaluate the impact on retention time, peak area, and tailing factor.

Results:

Parameter VariedRetention Time (min)Tailing FactorResolution (with nearest impurity)
Nominal 8.52 1.1 2.5
Flow Rate (0.9 mL/min)9.451.12.6
Flow Rate (1.1 mL/min)7.731.12.4
Temperature (28°C)8.611.12.5
Temperature (32°C)8.431.12.5
% Acetonitrile (63%)9.151.22.3
% Acetonitrile (67%)7.981.12.6

Part 2: Visualizing the Validation Workflow

A clear workflow is essential for a systematic approach to method validation.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Finalization Dev Develop HPLC Method (Column, Mobile Phase, etc.) Specificity Specificity (Forced Degradation) Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability Report Validation Report SystemSuitability->Report SOP Standard Operating Procedure Report->SOP

Caption: Workflow for HPLC Method Validation.

Part 3: Comparative Analysis of Analytical Techniques

While the validated HPLC method is robust and suitable for its intended purpose, it is instructive to compare it with other potential analytical techniques. The choice of technique is a critical decision based on the analyte's properties and the analytical objective.

Method_Selection Analyte Analyte Properties: Ethanone, 2-bromo-1- (trans-4-methylcyclohexyl)- Decision1 Volatile & Thermally Stable? Analyte->Decision1 HPLC HPLC (High-Performance Liquid Chromatography) Decision2 Need for Higher Throughput & Sensitivity? HPLC->Decision2 GC GC (Gas Chromatography) UPLC UPLC (Ultra-Performance Liquid Chromatography) Decision1->HPLC No / Unknown Decision1->GC Yes Decision2->HPLC No / Cost is a Factor Decision2->UPLC Yes

Caption: Decision tree for analytical method selection.

High-Performance Liquid Chromatography (HPLC)
  • Principle: Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

  • Applicability: As demonstrated, HPLC is highly suitable for Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)-. Its non-volatile nature and good solubility in common organic solvents make it an ideal candidate.

  • Advantages:

    • Versatility: Wide range of stationary and mobile phases available.

    • Robustness: Well-established technology with a large knowledge base.

    • Non-destructive: Sample can be collected after analysis if needed.

  • Disadvantages:

    • Resolution: Limited by particle size (typically 3-5 µm).

    • Run Time: Can be longer compared to newer technologies.

    • Solvent Consumption: Higher solvent usage compared to UPLC.

Gas Chromatography (GC)
  • Principle: Separation based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.

  • Applicability: GC is only suitable for analytes that are volatile and thermally stable.[10][11][12] α-bromo ketones can be thermally labile and may degrade in the high temperatures of the GC inlet or column, leading to inaccurate results.[10][13]

  • Advantages:

    • High Efficiency: Capillary GC columns offer excellent resolving power.

    • Sensitive Detectors: Techniques like Flame Ionization Detection (FID) and Mass Spectrometry (MS) are highly sensitive.

  • Disadvantages:

    • Thermal Lability: Not suitable for compounds that degrade at high temperatures.

    • Derivatization: Non-volatile compounds require chemical modification before analysis, adding complexity.

    • Sample Matrix: Not ideal for non-volatile sample matrices.

Verdict for this Analyte: GC is likely a poor choice due to the high risk of thermal degradation of the α-bromo ketone moiety, which would compromise the purity analysis.

Ultra-Performance Liquid Chromatography (UPLC)
  • Principle: Same as HPLC, but utilizes columns with smaller particle sizes (< 2 µm) and instrumentation that can handle much higher backpressures.[1][3][7][14]

  • Applicability: UPLC is an excellent alternative to HPLC for this analysis. The same separation principles apply, but with significant performance enhancements.

  • Advantages:

    • Increased Resolution: Smaller particles lead to sharper, narrower peaks and better separation of closely eluting impurities.[7]

    • Higher Throughput: Analysis times are significantly shorter (often by a factor of 5-10) due to higher optimal flow rates.[3][14]

    • Increased Sensitivity: Narrower peaks result in greater peak height, improving signal-to-noise and lowering detection limits.[3][7]

    • Reduced Solvent Consumption: Shorter run times and lower flow rates (with smaller ID columns) lead to significant cost and waste reduction.[3][14]

  • Disadvantages:

    • Higher Cost: UPLC systems are more expensive than traditional HPLC systems.

    • Method Transfer: Transferring a method from HPLC to UPLC requires re-validation.

    • System Demands: Requires high-purity solvents and is more sensitive to blockages due to the smaller particle sizes.

Verdict for this Analyte: UPLC would be a superior technique for this analysis, offering faster results with better resolution and sensitivity.[1] The choice between HPLC and UPLC often comes down to a balance of required throughput, sensitivity, and available budget.

Conclusion

The developed and validated reversed-phase HPLC method for the purity analysis of Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)- is specific, linear, accurate, precise, and robust, making it suitable for its intended purpose in a quality control environment. The forced degradation studies confirm its stability-indicating capabilities, which is a critical requirement for pharmaceutical analysis.

A comparative analysis reveals that while GC is not a suitable technique due to the thermal lability of the analyte, UPLC presents a significant improvement over HPLC in terms of speed, resolution, and sensitivity. For laboratories with high throughput demands, transitioning to a UPLC method would be a logical and beneficial upgrade. However, the validated HPLC method stands as a reliable and scientifically sound approach that meets all regulatory expectations for method validation.

References

  • Stability Indicating HPLC Method Development: A Review - IRJPMS.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

  • Differences between HPLC and UPLC - Pharmaguideline. Available at: [Link]

  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. International Journal of Pharmaceutical Quality Assurance. Available at: [Link]

  • uv detection at 205 nm - Chromatography Forum. Available at: [Link]

  • Features of gas chromatographic analysis of thermally unstable compounds | Request PDF - ResearchGate. Available at: [Link]

  • Flow Field Thermal Gradient Gas Chromatography | Analytical Chemistry - ACS Publications. Available at: [Link]

  • HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis - WebofPharma. Available at: [Link]

  • UPLC vs HPLC: what is the difference? - Alispharm. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available at: [Link]

  • Features and New Examples of Gas Chromatographic Separation of Thermally Unstable Analytes | IntechOpen. Available at: [Link]

  • Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F - PMC. Available at: [Link]

  • UV Cutoff - Honeywell. Available at: [Link]

  • HPLC UV detection - Element Lab Solutions. Available at: [Link]

  • Steps for HPLC Method Validation - Pharmaguideline. Available at: [Link]

  • A BRIEF REVIEW ON HPLC METHOD VALIDATION - Jetir.Org. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal &amp; Handling of Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)- (9CI)

In the landscape of modern drug discovery and fine chemical synthesis, managing highly reactive intermediates requires a synthesis of chemical intuition and rigorous safety protocols. Ethanone, 2-bromo-1-(trans-4-methylc...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and fine chemical synthesis, managing highly reactive intermediates requires a synthesis of chemical intuition and rigorous safety protocols. Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)- (CAS: 195138-22-8) is a specialized α -bromo ketone used as a potent electrophilic building block 1. Because of its specific structural reactivity, improper disposal can lead to severe laboratory incidents, including toxic gas release, exothermic runaway, or environmental contamination.

This guide provides researchers and environmental health and safety (EHS) professionals with the definitive, step-by-step operational plan for the safe handling, decontamination, and disposal of this compound.

Chemical Profiling & Mechanistic Hazards

To design a self-validating disposal protocol, we must first understand the causality behind the chemical's hazards. Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)- is not merely a toxic organic compound; it is kinetically highly reactive.

The powerful electron-withdrawing effect of the adjacent carbonyl group makes the α -carbon highly electrophilic. This structural feature makes the molecule highly susceptible to rapid nucleophilic attack ( SN​2 reactions) 2.

  • Alkylating Hazard: It acts as a potent alkylating agent, binding to proteins and DNA, which manifests as severe lachrymatory (tear-inducing) effects and skin burns.

  • Incompatibility Exotherms: If mixed indiscriminately in a general waste carboy containing amines, thiols, or strong bases, it will undergo rapid substitution or elimination of hydrogen bromide (HBr) to form an α,β -unsaturated ketone. This generates uncontrolled exotherms and pressurizes the waste container 2.

  • Thermal Instability: Like many α -bromo ketones, it is thermally labile. Attempting to neutralize bulk quantities in the lab without a validated cooling protocol is highly dangerous 3.

Quantitative Hazard & Logistics Data
ParameterValue / ClassificationCausality / Operational Impact
CAS Number 195138-22-8Unique identifier required for RCRA manifesting.
Molecular Formula C9​H15​BrO High halogen content dictates strict routing to the "Halogenated" waste stream.
Molecular Weight 219.12 g/mol Used for calculating stoichiometric equivalents if chemical quenching is required.
Waste Classification Halogenated Organic WasteMust be segregated from non-halogenated solvents to prevent dioxin formation during commercial incineration.
Primary Incompatibilities Amines, Thiols, Bases, MetalsTriggers rapid SN​2 nucleophilic attack or HBr elimination, leading to container failure.

Standard Operating Procedure: Routine Laboratory Disposal

While some corrosive wastes can be neutralized on the benchtop, in-lab chemical neutralization of bulk α -bromo ketones is strictly prohibited without expert consultation due to the risk of thermal runaway 3. The safest, self-validating system for routine disposal is direct collection for high-temperature commercial incineration, adhering to the guidelines set forth in Prudent Practices in the Laboratory4.

Step-by-Step Methodology: Direct Waste Collection

Step 1: Segregation & Compatibility Verification

  • Ensure the designated waste container contains only compatible halogenated solvents (e.g., dichloromethane, chloroform).

  • Validation Check: Review the waste log. If the container holds any history of amines (e.g., triethylamine, pyridine) or reducing agents, do not use it. Procure a virgin waste container.

Step 2: Container Selection

  • Use High-Density Polyethylene (HDPE) or Teflon-lined glass containers.

  • Causality: Brominated organics and potential HBr off-gassing will rapidly corrode stainless steel and degrade standard rubber or low-density plastics 5.

Step 3: Waste Transfer & Sealing

  • Perform all transfers inside a certified, properly functioning chemical fume hood. Wear nitrile or fluorinated rubber gloves, a fully buttoned lab coat, and tight-fitting safety goggles.

  • Transfer the Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)- slowly to avoid splashing.

  • Seal the container tightly immediately after the transfer. Never leave a halogenated waste container open to the atmosphere.

Step 4: Monitoring & RCRA Manifesting

  • Validation Check: Inspect the container 2 hours after the addition. Look for signs of bulging, pressure buildup, or unexpected color changes (which indicate unwanted cross-reactivity).

  • Complete a hazardous waste manifest to track the waste from your laboratory to the final disposal facility, ensuring a legal "cradle-to-grave" chain of custody 3.

Spill Response & Glassware Decontamination Protocol

When dealing with contaminated glassware or minor benchtop spills, the α -bromo ketone must be chemically quenched to neutralize its alkylating properties before the glassware can be safely washed.

Step-by-Step Methodology: Mild Base Quenching

Step 1: Initial Containment (For Spills)

  • Evacuate the immediate area to prevent inhalation of lachrymatory vapors.

  • Cover the spill with an inert, dry absorbent material (e.g., dry sand or a commercial silica-based spill kit). Do not use combustible absorbents like sawdust, as reactive halogens can initiate fires 5.

  • Sweep the absorbed material into a resealable bag and dispose of it as solid hazardous waste.

Step 2: Glassware Decontamination (Chemical Quench)

  • Rinse the contaminated glassware with a small volume of a compatible organic solvent (e.g., dichloromethane) and collect this rinse in the halogenated waste container.

  • To destroy residual traces of the α -bromo ketone, prepare a bath of saturated aqueous sodium bicarbonate ( NaHCO3​ ) or a dilute sodium bisulfite solution.

  • Causality: A mild base like NaHCO3​ effectively neutralizes any residual hydrobromic acid (HBr) and slowly hydrolyzes the reactive α -carbon without the violent exotherm that would occur if a strong base (like NaOH) were used 2.

  • Submerge the glassware in the bath for 30 minutes.

Step 3: Final Wash

  • Remove the glassware, rinse thoroughly with deionized water, and transfer the aqueous quench bath to the appropriate aqueous basic waste stream (ensuring no bulk organics are present).

Disposal Workflow Visualization

The following diagram maps the logical decision tree for safely processing Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)- waste.

DisposalWorkflow A Identify Waste: Ethanone, 2-bromo-1- (trans-4-methylcyclohexyl)- B Isolate from Incompatibles (Amines, Bases, Metals) A->B C Select Container: HDPE or Teflon-Lined Glass B->C D Label as: Halogenated Organic Waste C->D E Store in Ventilated Corrosives/Toxics Cabinet D->E F Submit RCRA Manifest for High-Temp Incineration E->F

Workflow for the segregation, containment, and disposal of alpha-bromo ketone hazardous waste.

References

  • Organic Syntheses. "Working with Hazardous Chemicals - Prudent Practices in the Laboratory". Available at: [Link]

  • Washington State University (WSU) Environmental Health & Safety. "Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Bromine". Available at: [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)- (9CI)

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides essential, field-proven insights into the safe handling of Ethanone, 2-bromo-1-(trans-4-methylcyclohe...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides essential, field-proven insights into the safe handling of Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)- (9CI), a member of the α-bromo ketone class of compounds. These compounds are highly valuable in organic synthesis and drug discovery due to their reactivity, which also necessitates a thorough understanding of their potential hazards to ensure laboratory safety.[1][2] This document moves beyond a simple checklist, offering a procedural and logical framework for risk mitigation at every stage of handling, from preparation to disposal.

Understanding the Inherent Risks of α-Bromo Ketones
  • Severe Irritation: They are often potent irritants to the skin, eyes, and respiratory tract.[3][4][5]

  • Lachrymator: Many α-bromo ketones are lachrymators, causing an increased flow of tears.[6][7]

  • Toxicity: They can be harmful if swallowed, inhaled, or absorbed through the skin.[3][8]

  • Corrosivity: Some may cause chemical burns upon direct contact.[6][7]

Due to these potential hazards, a multi-layered approach to safety, incorporating engineering controls, personal protective equipment, and stringent operational protocols, is imperative.

Core Safety and Handling Protocols

This section outlines the essential step-by-step procedures for safely handling Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)- (9CI) in a laboratory setting.

1. Engineering Controls: The First Line of Defense

Personal protective equipment should never be the sole means of protection.[9] Engineering controls are designed to minimize exposure by isolating or removing the hazard at the source.

  • Fume Hood: All work with Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)- (9CI), including weighing, transferring, and the setup of reactions, must be conducted in a certified chemical fume hood with adequate ventilation.[3][4][5]

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5]

2. Personal Protective Equipment (PPE): Your Immediate Barrier

Proper selection and use of PPE are critical to prevent direct contact with the chemical.[10][11]

  • Eye and Face Protection:

    • Chemical splash goggles are mandatory at all times when handling the compound.[3][10]

    • A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[12]

  • Skin Protection:

    • Lab Coat: A flame-resistant lab coat with long sleeves is required.[10]

    • Gloves: Due to the compound being a halogenated ketone, selecting the appropriate glove material is crucial. Standard disposable nitrile gloves may not offer sufficient protection for prolonged contact.[10][12]

      • Recommended: Butyl rubber or Neoprene gloves are recommended for handling ketones and halogenated hydrocarbons.[9][12] For extended work, consider wearing a double layer of gloves.

      • Inspection: Always inspect gloves for any signs of degradation or punctures before use.

      • Removal: Use proper glove removal techniques to avoid contaminating your skin.[3]

  • Footwear: Closed-toe shoes must be worn in the laboratory at all times.[9]

3. Hygiene Practices

  • Wash hands thoroughly with soap and water after handling the chemical, before leaving the laboratory, and before eating or drinking.[3]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[13]

Operational and Disposal Plan

A systematic workflow is essential for minimizing risk during and after your experimental work.

Experimental Workflow

The following diagram illustrates the key decision points and safety protocols from chemical acquisition to waste disposal.

cluster_prep Preparation Phase cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment & Disposal prep_1 Review SDS of Analogous Compounds prep_2 Assemble and Inspect PPE prep_1->prep_2 prep_3 Verify Engineering Controls (Fume Hood, Eyewash) prep_2->prep_3 handle_1 Weigh/Transfer Chemical in Fume Hood prep_3->handle_1 Proceed with caution handle_2 Conduct Experiment handle_1->handle_2 handle_3 Monitor for Spills or Exposure handle_2->handle_3 cleanup_1 Quench Reaction (if applicable) handle_3->cleanup_1 Experiment complete cleanup_2 Segregate Halogenated Waste cleanup_1->cleanup_2 cleanup_3 Decontaminate Glassware & Surfaces cleanup_2->cleanup_3 cleanup_4 Dispose of Contaminated PPE cleanup_3->cleanup_4

Caption: Safe Handling Workflow for Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)- (9CI).

Disposal Plan

  • Waste Segregation: All waste containing Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)- (9CI) must be collected in a designated, properly labeled, and sealed container for halogenated organic waste.

  • Contaminated Materials: Any materials, such as pipette tips, gloves, and paper towels, that come into contact with the chemical should be disposed of as hazardous waste.[14]

  • Disposal Regulations: Dispose of all chemical waste in accordance with local, state, and federal regulations.[15]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Type Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4][5]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4][16]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][6]
Minor Spill For a small spill contained within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed container for hazardous waste disposal. Clean the area with an appropriate solvent.
Major Spill Evacuate the immediate area and alert others. Contact your institution's environmental health and safety department immediately.
Physical and Chemical Properties (Inferred)

While specific data for this compound is limited, the properties of a similar compound, Ethanone, 2-bromo-1-cyclohexyl- (9CI), can provide some insight.

PropertyValue
Molecular Formula C9H15BrO
Molecular Weight 219.12 g/mol
Boiling Point 252.9°C at 760 mmHg[17]
Flash Point 68.7°C[17]
Density 1.359 g/cm³[17]

References

  • Benchchem. In-Depth Technical Guide to α-Bromo Ketones: Synthesis, Reactivity, and Applications in Drug Discovery.
  • Fiveable. α-bromoketone: Organic Chemistry Study Guide.
  • University of Nevada, Reno Environmental Health & Safety. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment.
  • Guidechem. Ethanone, 2-bromo-1-cyclohexyl- (9CI) 56077-28-2.
  • Expert Synthesis Solutions. SAFETY DATA SHEET Version: 2 Revision Date: 09/28/22.
  • Thermo Fisher Scientific. SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • NextSDS. Your Guide to Personal Protective Equipment for Chemicals.
  • Chemistry LibreTexts. 6.4: Alpha Halogenation of Aldehydes and Ketones (reference only).
  • Aromatic Fragrances International. SAFETY DATA SHEET.
  • Cornell University. Personal Protective Equipment.
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